3-Chloro-6-nitroquinoxalin-2-amine
Beschreibung
BenchChem offers high-quality 3-Chloro-6-nitroquinoxalin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-nitroquinoxalin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H5ClN4O2 |
|---|---|
Molekulargewicht |
224.60 g/mol |
IUPAC-Name |
3-chloro-6-nitroquinoxalin-2-amine |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-8(10)12-5-2-1-4(13(14)15)3-6(5)11-7/h1-3H,(H2,10,12) |
InChI-Schlüssel |
LYWKJOHNYWBCGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)N)Cl |
Herkunft des Produkts |
United States |
3-Chloro-6-nitroquinoxalin-2-amine molecular weight and exact mass
An In-depth Technical Guide to 3-Chloro-6-nitroquinoxalin-2-amine: Properties, Synthesis, and Applications
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-6-nitroquinoxalin-2-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The quinoxaline scaffold is a privileged structure in numerous biologically active molecules, and the specific functionalization of this derivative—featuring a reactive chlorine atom, an amino group, and a nitro group—offers a versatile platform for the synthesis of novel therapeutic agents. This document details the fundamental physicochemical properties, including molecular weight and exact mass, alongside a discussion of its synthetic pathways and potential applications, grounded in established scientific principles.
Core Physicochemical Properties
A precise understanding of a compound's molecular weight and mass is fundamental for all quantitative aspects of research, from reaction stoichiometry to analytical characterization.
Molecular Weight and Exact Mass
The molecular weight and exact mass of 3-Chloro-6-nitroquinoxalin-2-amine are summarized below. The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated using the mass of the most abundant isotope of each element. The latter is crucial for high-resolution mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₄O₂ | [1] |
| Molecular Weight | 224.6039 g/mol | [1] |
| Exact Mass | 224.01045 Da | Calculated |
| CAS Number | 142396-56-3 | [1] |
Calculation of Exact Mass: The exact mass is determined by summing the masses of the most abundant isotopes of each atom in the molecular formula (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Structural Representation
The structural formula and connectivity of 3-Chloro-6-nitroquinoxalin-2-amine are essential for understanding its chemical reactivity.
Figure 1: Chemical structure of 3-Chloro-6-nitroquinoxalin-2-amine.
Synthesis and Reactivity Insights
The synthesis of functionalized quinoxalines is a cornerstone of heterocyclic chemistry. The strategic placement of the chloro, nitro, and amino groups on this scaffold dictates its synthetic utility.
General Synthetic Strategy
The synthesis of 3-Chloro-6-nitroquinoxalin-2-amine typically involves the condensation of a substituted o-phenylenediamine with a reactive 1,2-dicarbonyl compound or its equivalent. A plausible synthetic route is outlined below.
Figure 3: Logical workflow from the 3-Chloro-6-nitroquinoxalin-2-amine building block to interaction with a kinase target.
Experimental Protocols (General Procedures)
The following are generalized protocols that serve as a starting point for the synthesis and modification of 3-Chloro-6-nitroquinoxalin-2-amine. Note: These procedures should be adapted and optimized based on laboratory conditions and analytical monitoring.
Protocol: Synthesis of 2,3-Dichloro-6-nitroquinoxaline
-
Reaction Setup : To a stirred solution of 6-nitroquinoxaline-2,3-dione in an excess of phosphorus oxychloride (POCl₃), slowly add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heating : Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation : The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol: Synthesis of 3-Chloro-6-nitroquinoxalin-2-amine from 2,3-Dichloro-6-nitroquinoxaline
-
Reaction Setup : Dissolve 2,3-dichloro-6-nitroquinoxaline in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a sealed reaction vessel.
-
Ammonia Addition : Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in the corresponding solvent.
-
Reaction : Seal the vessel and stir the reaction at room temperature or with gentle heating. Monitor the formation of the product by TLC.
-
Isolation : Upon completion, evaporate the solvent under reduced pressure.
-
Purification : Purify the resulting solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired mono-amino substituted product.
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Chloro-6-nitroquinoxalin-2-amine is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactive sites, provide a robust platform for the synthesis of diverse molecular libraries. The insights and protocols provided in this guide are intended to support researchers in leveraging the synthetic utility of this compound for the development of novel and impactful therapeutic agents, particularly in the realm of kinase inhibition.
References
-
Accel Scientific. 3-chloro-6-nitroquinoxalin-2-amine | 142396-56-3. [Link]
- Hassan, A. A., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 6(3), 167-211.
-
ResearchGate. Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. [Link]
-
Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 13(2), 1037-1041. [Link]
-
Pinheiro, P. S. M., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Journal of the Brazilian Chemical Society, 28, 1425-1444. [Link]
Sources
In Vitro Binding Affinity and Target Modulation of the 3-Chloro-6-nitroquinoxalin-2-amine Scaffold: A Technical Guide
Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Discipline: Molecular Pharmacology & Synthetic Chemistry
Executive Summary
3-Chloro-6-nitroquinoxalin-2-amine (CAS: 142396-56-3) is a highly versatile heterocyclic pharmacophore. Its unique structural topology—an electron-withdrawing nitro group at C-6, a reactive chlorine at C-3, and a primary amine at C-2—makes it an ideal precursor for synthesizing high-affinity ligands[1]. Recent paradigms in medicinal chemistry have leveraged this scaffold to transition from non-specific DNA intercalators to highly specific RNA binders (e.g., targeting Hepatitis C Virus IRES) and ultra-sensitive metal-coordinated nanocomposites for biomarker sensing[2][3]. This guide provides an in-depth analysis of the in vitro binding affinities of this scaffold, detailing the thermodynamic drivers, structural tuning, and validated experimental protocols required to exploit its biological interactions.
Structural Dynamics & Pharmacophore Rationale
The causality behind selecting 3-chloro-6-nitroquinoxalin-2-amine as a core scaffold lies in its "push-pull" electronic system[4]. The electron-withdrawing nitro group enhances the electrophilicity of the planar quinoxaline core, facilitating robust π−π stacking with nucleobases or aromatic amino acid residues.
Crucially, the C-3 chlorine serves as a highly reactive leaving group for palladium-catalyzed Buchwald-Hartwig cross-coupling[2]. This enables rapid late-stage functionalization with various aliphatic or aromatic amines (e.g., pyrrolidine), allowing researchers to precisely tune the steric bulk and lipophilicity of the molecule. By modifying the C-2 amine into polar amides, the inherent hydrophobicity of the scaffold is reduced, shifting its binding preference from entropically driven DNA intercalation to enthalpy-driven, structure-specific RNA binding[2].
Mechanistic Pathways of Target Engagement
RNA Targeting: HCV IRES Subdomain IIa
Historically, planar quinoxalines intercalate into DNA, driven by entropically favorable hydrophobic interactions[2]. However, by functionalizing the C-3 position and appending polar moieties at the C-2 position, researchers have successfully tuned the binding affinity toward structured RNA.
Specifically, these derivatives target the Internal Ribosomal Entry Site (IRES) of the Hepatitis C Virus (HCV). The binding is strictly modulated by magnesium ions (Mg²⁺), which induce an L-shaped conformational shift in IRES Subdomain IIa. This shift creates a highly specific, predefined binding pocket that the quinoxaline derivative selectively occupies, thereby inhibiting viral translation[2].
Fig 1: Mg²⁺-dependent RNA binding pathway of quinoxaline derivatives.
Metal Coordination and Biomarker Sensing
Beyond nucleic acids, the quinoxaline core exhibits profound metallophilic properties. The nitrogen heteroatoms at the 1- and 4-positions, combined with the C-2 amine, provide multidentate coordination sites[3]. When synthesized into 6-nitroquinoxaline-2,3-diamine derivatives, the scaffold coordinates with Fe(III) in a 1:4 stoichiometry (Ligand:Metal)[3].
Fabricating this metal-ligand complex onto graphene nanoplatelets (1d-Fe-Gr) significantly amplifies the surface area and electron transfer kinetics. This nanocomposite enables the ultra-trace spectroscopic sensing of Prostate Specific Antigen (PSA) in serum, achieving a Limit of Detection (LOD) of 0.878 pg/mL via UV-Vis absorption and Surface-Enhanced Raman Scattering (SERS)[3].
Fig 2: Fe(III) coordination workflow for ultra-trace PSA biomarker sensing.
Quantitative Binding Affinity Profiles
The table below summarizes the binding affinity metrics and thermodynamic drivers of the 3-chloro-6-nitroquinoxalin-2-amine scaffold and its downstream derivatives across different biological targets.
| Target / Application | Ligand / Complex | Binding Affinity / LOD | Thermodynamic Driver |
| HCV IRES Subdomain IIa (RNA) | Pyrrolidine-Quinoxaline (8e) | High Affinity (Mg²⁺ dependent) | Enthalpy-driven (H-bonding)[2] |
| DNA (Non-specific) | N,N-dimethylpropylamine (6a) | High Affinity | Entropy-driven (Hydrophobic)[2] |
| Fe(III) Coordination | Quinoxaline-diamine (1d) | 1:4 Stoichiometry (Ligand:Fe) | Gibbs Free Energy ( Δ G < 0)[3] |
| Prostate Specific Antigen (PSA) | 1d-Fe-Graphene Nanocomposite | LOD: 0.878 pg/mL | Surface Plasmon / SERS[3] |
Standardized In Vitro Experimental Protocols
To ensure reproducibility and self-validation, the following protocols detail the synthesis of the active binding ligands and the thermodynamic profiling of their interactions.
Protocol A: Synthesis of Active Quinoxaline Ligands via Buchwald-Hartwig Amination
Objective: Convert the 3-chloro-6-nitroquinoxalin-2-amine precursor into a high-affinity RNA-binding ligand.
-
Reaction Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine 3-chloro-6-nitroquinoxalin-2-amine (1.0 eq), the desired secondary amine (e.g., pyrrolidine, 1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Catalyst Assembly: Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).
-
Causality Check: Pd₂(dba)₃ provides a stable source of zero-valent palladium. Xantphos is selected because its large bite angle (~111°) forces the palladium intermediate into a geometry that accelerates reductive elimination, effectively suppressing unwanted β -hydride elimination when coupling sterically hindered amines[2].
-
-
Coupling Execution: Suspend the mixture in anhydrous 1,4-dioxane. Degas the solution via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise poison the Pd catalyst. Heat the reaction to 90°C and stir for 12 hours.
-
Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium black, and purify the crude product via silica gel column chromatography.
Protocol B: In Vitro RNA Binding Affinity Profiling via Isothermal Titration Calorimetry (ITC)
Objective: Quantify the thermodynamic parameters ( Δ H, Δ S, K_d) of the quinoxaline derivative binding to HCV IRES RNA.
-
RNA Folding & Annealing: Dilute synthesized HCV IRES Subdomain IIa RNA in a physiological buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat the RNA solution to 95°C for 5 minutes, then immediately snap-cool on ice.
-
Causality Check: Heating denatures kinetic traps and misfolded aggregates, while snap-cooling ensures the RNA folds into a uniform, thermodynamically stable secondary structure.
-
-
Magnesium Doping: Add MgCl₂ to the RNA solution to achieve a final concentration of 2 mM. Incubate at 37°C for 30 minutes.
-
Causality Check: Mg²⁺ is strictly required to induce the bioactive L-shaped tertiary conformation of the IRES RNA, creating the specific binding pocket necessary for the quinoxaline ligand[2].
-
-
Titration Execution: Load the purified quinoxaline ligand (dissolved in matching buffer with <2% DMSO to prevent heat-of-dilution artifacts) into the ITC injection syringe. Load the folded RNA into the sample cell. Titrate 2 μ L aliquots of the ligand into the RNA cell at a constant temperature of 25°C, allowing 150 seconds between injections for baseline equilibration.
-
Data Analysis: Subtract the background heat of dilution (ligand titrated into blank buffer). Fit the resulting thermogram to a one-site binding model to extract the dissociation constant (K_d), enthalpy ( Δ H), and entropy (-T Δ S).
References
- Title: DNA to RNA Tuning of a Pyrrolidine-Derived Quinoxaline Scaffold: Magnesium Induces Binding and Inhibition of Internal Ribosomal Entry Site RNA-Mediated Translational of Hepatitis C Virus Source: ACS Publications URL
- Title: A multispectroscopic approach for ultra-trace sensing of prostate specific antigen (PSA)
- Title: Synthesis of a Visibly Emissive 9-nitro-2,3-dihydro-1H- pyrimido[1,2-a]quinoxalin-5-amine Scaffold with Large Stokes Shift and L Source: The Royal Society of Chemistry URL
Sources
The Quinoxaline Scaffold in Small Molecule Drug Discovery: Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
Quinoxaline (benzopyrazine) is a versatile, nitrogen-containing heterocyclic pharmacophore characterized by a fused benzene and pyrazine ring system. Its synthetic tractability and broad-spectrum pharmacological profile have established it as a "privileged" core structure in medicinal chemistry 1. The clinical validation of quinoxaline derivatives is underscored by FDA-approved therapeutics such as Erdafitinib, a potent fibroblast growth factor receptor (FGFR) inhibitor used for urothelial tumors, and Echinomycin, a hypoxia-inducible factor-1 (HIF-1) inhibitor [[2]](). This technical guide provides an in-depth analysis of the synthetic methodologies, mechanistic pathways, and preclinical evaluation protocols essential for developing novel quinoxaline-based small molecules.
Rational Design and Synthetic Methodologies
The foundational method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound 3. In modern drug discovery, optimizing atom economy and reducing reaction times are critical. Consequently, green chemistry protocols utilizing microwave irradiation and catalytic iodine have become the industry standard.
Protocol 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives
Causality & Rationale: Traditional reflux methods require harsh acidic conditions and prolonged heating (often >12 hours), which can degrade sensitive functional groups and produce unwanted side products. Microwave irradiation overcomes the activation energy barrier rapidly, ensuring uniform volumetric heating. The addition of a catalytic amount of iodine (10 mol%) accelerates the oxidative cyclization cascade between the diamine and dicarbonyl species, driving the reaction to completion in minutes while maintaining high stereochemical fidelity 3.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe reactor vial, combine 1.0 mmol of substituted o-phenylenediamine and 1.0 mmol of a substituted 1,2-dicarbonyl compound (e.g., benzil).
-
Solvent & Catalyst Addition: Add 5 mL of absolute ethanol as a green, polar solvent to facilitate microwave energy absorption. Introduce 10 mol% Iodine (I₂) as the oxidative catalyst.
-
Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate the mixture at a controlled temperature of 80°C for 5–10 minutes.
-
Reaction Monitoring: Assess reaction completeness via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the diamine spot validates complete cyclization.
-
Purification: Cool the mixture to room temperature, quench with sodium thiosulfate to neutralize residual iodine, and remove the solvent under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the pure quinoxaline derivative.
Caption: Workflow for the microwave-assisted synthesis of quinoxaline derivatives.
Mechanisms of Action and Biological Targets
Quinoxaline derivatives exhibit pleiotropic pharmacological effects, primarily driven by their ability to act as ATP-competitive kinase inhibitors and DNA intercalators.
Anticancer Mechanisms
Structure-Activity Relationship (SAR) studies indicate that halogenation (e.g., Cl, F) at the 6 or 7 positions of the quinoxaline aromatic ring significantly enhances lipophilicity and target affinity 1. These derivatives competitively bind to the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), including FGFR, VEGFR, and EGFR. By inhibiting these kinases, quinoxalines disrupt downstream MAPK and PI3K/AKT signaling pathways, effectively halting tumor proliferation and angiogenesis 2. Furthermore, certain planar quinoxaline derivatives inhibit Topoisomerase II, inducing double-strand DNA breaks that trigger the intrinsic mitochondrial apoptotic pathway [[2]]().
Antidiabetic Mechanisms
Beyond oncology, novel quinoxaline sulfonohydrazide derivatives have been engineered to target metabolic disorders. Recent molecular docking and in vitro studies demonstrate that specific derivatives act as potent inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase, regulating post-prandial blood glucose and mitigating diabetes-related cardiovascular complications 4.
Caption: Quinoxaline derivatives inhibit RTKs and Topoisomerase II to induce apoptosis.
Quantitative Efficacy Data
The biological efficacy of quinoxaline derivatives is quantified through rigorous in vitro screening. Table 1 summarizes the half-maximal inhibitory concentration (IC50) values of benchmarked compounds against their respective targets.
Table 1: In Vitro Efficacy of Selected Quinoxaline Derivatives
| Compound / Drug | Primary Target / Cell Line | IC50 Value | Therapeutic Indication |
| Erdafitinib | FGFR-1, 2, 3, 4 | 1.2 – 3.0 nM | Urothelial Tumors (FDA Approved) |
| Compound 11e | HepG2 (Hepatocellular Carcinoma) | 2.1 µM | Anticancer |
| Compound IV | PC-3 (Prostate Cancer) / Topo II | 2.11 µM | Anticancer |
| Compound 6a | Secretory Phospholipase A2 (sPLA2) | 0.0475 µM | Type II Diabetes |
| Compound 6c | α-Glucosidase | 0.0953 µM | Type II Diabetes |
(Data synthesized from recent pharmacological evaluations 2, 1, 4)
Preclinical Screening and Validation
To validate the mechanism of action of newly synthesized derivatives, researchers must employ self-validating phenotypic assays. The following protocol outlines the standard procedure for differentiating between cytostatic and cytotoxic (apoptotic) effects.
Protocol 2: In Vitro Apoptosis Assay via Annexin V/PI Flow Cytometry
Causality & Rationale: Simple viability assays (like MTT) only measure metabolic activity and cannot distinguish between cell cycle arrest, necrosis, and apoptosis. The Annexin V/Propidium Iodide (PI) assay is a self-validating system: Annexin V specifically binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. Conversely, PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis or necrosis). This dual-staining approach provides definitive mechanistic proof of the compound's apoptotic induction capability 2.
Step-by-Step Methodology:
-
Cell Culturing & Seeding: Seed target cancer cells (e.g., HepG2 or PC-3) in 6-well tissue culture plates at a density of 5×105 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative (e.g., 0.1, 1.0, 5.0, 10.0 µM) in DMSO. Add to the wells, ensuring the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity. Include a vehicle-only control. Incubate for 48 hours.
-
Harvesting: Carefully collect the culture media (which contains detached apoptotic cells). Wash the adherent cells with cold Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, and pool with the collected media. Centrifuge at 1000 rpm for 5 minutes at 4°C.
-
Staining Procedure: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: Add an additional 400 µL of 1X Binding Buffer to each tube to halt the staining reaction. Analyze the samples immediately using a flow cytometer. Gate the cell populations to quantify viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
References
-
[2] Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Source: PMC. URL: [Link]
-
[1] Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Source: MDPI. URL:[Link]
-
[4] Title: Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Source: Taylor & Francis / PMC. URL: [Link]
Sources
Application Note: Solubilization and Handling of 3-Chloro-6-nitroquinoxalin-2-amine for In Vitro Cell Culture Assays
Executive Summary & Physicochemical Profiling
3-Chloro-6-nitroquinoxalin-2-amine (CAS: 142396-56-3) is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of fluorescent scaffolds, kinase inhibitors, and DNA/RNA intercalators[1][2].
Structurally, the compound features a planar aromatic quinoxaline core substituted with lipophilic chloro and nitro groups. This architecture promotes strong intermolecular π−π stacking and high crystal lattice energy. Consequently, the compound exhibits extremely poor aqueous solubility. Attempting to dissolve this powder directly in aqueous buffers (like PBS or cell culture media) will result in immediate precipitation, leading to inaccurate dosing, irreproducible data, and optical interference in colorimetric or fluorometric assays.
To circumvent this, researchers must utilize a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard because its high dielectric constant and hydrogen-bond acceptor properties effectively disrupt the intermolecular forces of the quinoxaline ring, allowing for complete solvation[3].
Solvent Selection and Cytotoxicity Considerations
While DMSO is required for initial solubilization, it is inherently cytotoxic to mammalian cells at high concentrations. It can alter membrane fluidity, induce osmotic stress, and trigger apoptosis. To maintain scientific integrity and ensure that observed phenotypic changes are strictly due to the quinoxaline derivative and not solvent toxicity, the final concentration of DMSO in the cell culture medium must be strictly controlled. Standard practice dictates keeping the final DMSO concentration at or below 0.5%, and ideally at 0.1% (v/v) for sensitive cell lines[3].
Step-by-Step Solubilization Protocol
This protocol is designed as a self-validating system to ensure complete dissolution, prevent compound degradation, and eliminate solvent-induced experimental artifacts.
Phase 1: Master Stock Preparation (10 mM)
Causality: Preparing a highly concentrated master stock minimizes the volume of solvent required. This allows for massive dilution in the final aqueous step, keeping DMSO levels negligible.
-
Equilibration: Bring the vial of 3-Chloro-6-nitroquinoxalin-2-amine powder to room temperature in a desiccator before opening. Why: This prevents atmospheric moisture condensation on the cold powder, which would introduce water and reduce the solubility limit.
-
Weighing & Calculation: Weigh the desired amount of powder. Use Table 1 to determine the exact volume of anhydrous DMSO (≥99.9% purity, sterile-filtered) required to achieve a 10 mM concentration.
-
Solvation: Add the calculated volume of anhydrous DMSO directly to the powder.
-
Agitation: Vortex vigorously for 30–60 seconds.
-
Sonication (Critical Step): Place the sealed vial in a room-temperature ultrasonic water bath for 5–10 minutes. Why: Acoustic cavitation provides the localized thermal and mechanical energy required to fully shatter the hydrophobic crystal lattice.
-
Visual Validation: Inspect the solution against a white background. It should be a clear, homogenous, yellowish solution. If micro-particulates remain, repeat sonication.
Table 1: Master Stock Preparation (10 mM)
| Target Concentration | Mass of Compound (mg) | Volume of Anhydrous DMSO (µL) |
| 10 mM | 1.00 | 445.2 |
| 10 mM | 2.25 | 1001.7 |
| 10 mM | 5.00 | 2226.1 |
Formula used: Volume (µL) =[Mass (mg) / Molecular Weight (224.60 g/mol )] / Concentration (M) × 10^6
Phase 2: Aliquoting and Storage
Causality: Repeated freeze-thaw cycles of DMSO stocks lead to the absorption of atmospheric water. This progressively lowers the solubility threshold, causing the compound to "crash out" over time and degrading the nitro group.
-
Divide the 10 mM master stock into single-use aliquots (e.g., 20–50 µL) in sterile, tightly capped amber microcentrifuge tubes (to protect from UV degradation).
-
Store aliquots immediately at -20°C (for short-term use, <1 month) or -80°C (for long-term stability, up to 6 months)[3].
Phase 3: Serial Dilution and In Vitro Dosing
Causality: To avoid solvent-induced artifacts, all experimental groups (including the vehicle control) must receive the exact same final concentration of DMSO (0.1%). This is achieved by performing serial dilutions in DMSO first, and then applying a constant dilution factor into the culture medium.
Table 2: Serial Dilution and Dosing Matrix (Targeting 0.1% Final DMSO)
| Desired Final Conc. (µM) | Intermediate Stock Conc. in DMSO | Dilution Factor into Medium | Final DMSO Concentration (%) |
| 10.0 | 10 mM | 1:1000 | 0.1% |
| 5.0 | 5 mM | 1:1000 | 0.1% |
| 1.0 | 1 mM | 1:1000 | 0.1% |
| 0.1 | 100 µM | 1:1000 | 0.1% |
| 0.0 (Control) | Pure Anhydrous DMSO | 1:1000 | 0.1% |
Workflow Protocol for Cell Treatment:
-
Thawing: Thaw a single-use aliquot of the 10 mM master stock at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Stocks: Prepare intermediate stocks by diluting the master stock in anhydrous DMSO according to Table 2.
-
The "Solvent Crash" Prevention Step (Critical): Do NOT add cell culture medium to the DMSO stock. Doing so causes an instantaneous spike in the local water concentration, leading to rapid nucleation and precipitation.
-
Correct Method: Pre-warm the cell culture medium to 37°C. While gently swirling the medium, add the intermediate DMSO stock dropwise into the medium (e.g., 1 µL of stock into 999 µL of medium).
-
-
Validation: Visually inspect the dosed medium. It should be perfectly clear. For rigorous validation, measure the absorbance at 600 nm; it should be identical to a blank medium control. Any increase in OD600 indicates micro-precipitation.
-
Application: Immediately aspirate old medium from the cell culture plates and replace it with the freshly prepared, compound-dosed medium.
Visualization of the Solubilization Workflow
Workflow for the solubilization and in vitro dosing of 3-Chloro-6-nitroquinoxalin-2-amine.
References
- Accel Scientific. "3-chloro-6-nitroquinoxalin-2-amine | 142396-56-3". Accelsci.com.
- The Royal Society of Chemistry. "Synthesis of a Visibly Emissive 9-nitro-2,3-dihydro-1H- pyrimido[1,2-a]quinoxalin-5-amine Scaffold with Large Stokes Shift". RSC Advances.
- Benchchem. "Minimizing DMSO Toxicity in Cell Culture: Troubleshooting Guide". Benchchem Technical Resources.
Sources
Comprehensive Application Note: 3-Chloro-6-nitroquinoxalin-2-amine as a Strategic Precursor in Advanced Organic Synthesis
Introduction & Structural Significance
In the landscape of modern organic synthesis and drug discovery, the quinoxaline heterocyclic core is a privileged scaffold. Among its derivatives, 3-chloro-6-nitroquinoxalin-2-amine (and its N-substituted analogs) serves as a highly versatile, strategic precursor[1]. This compound acts as a critical linchpin in the divergent synthesis of visibly emissive fluorophores, ultra-sensitive diagnostic nanocomposites, and targeted therapeutics[2][3][4].
The synthetic utility of 3-chloro-6-nitroquinoxalin-2-amine stems from its unique electronic distribution. The strongly electron-withdrawing 6-nitro group severely depletes the electron density of the pyrazine ring. This electronic bias allows chemists to perform highly regioselective sequential functionalizations—first via Nucleophilic Aromatic Substitution (SNAr) at the C-2 position, followed by Palladium-catalyzed cross-coupling at the more recalcitrant C-3 position[5].
Quantitative Data: Physicochemical Profiling
To establish a baseline for synthetic planning, the foundational properties of the precursor are summarized below.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 3-Chloro-6-nitroquinoxalin-2-amine |
| CAS Number | 142396-56-3 |
| Molecular Formula | C8H5ClN4O2 |
| Molecular Weight | 224.60 g/mol |
| SMILES | NC1=C(Cl)N=C2C(C=CC(=O)=C2)=N1 |
| Key Reactive Sites | C-3 (Electrophilic, C-Cl), C-2 (Amine), C-6 (Nitro) |
Mechanistic Workflows & Experimental Protocols
The transformation of the base quinoxaline core into advanced functional materials requires strict control over reaction conditions. Below are the field-proven, step-by-step methodologies for the two most critical functionalization stages.
Protocol A: Regioselective Mono-Amination (SNAr)
Objective: Synthesis of N-benzyl-3-chloro-6-nitroquinoxalin-2-amine from 2,3-dichloro-6-nitroquinoxaline[6].
Mechanistic Causality: The initial 2,3-dichloro-6-nitroquinoxaline substrate possesses two electrophilic centers. However, the C-2 position is slightly more activated due to its para-relationship to the electron-withdrawing 6-nitro group across the fused ring system. By using a mild base like Calcium Carbonate (CaCO3), the reaction neutralizes the generated HCl byproduct without inducing unwanted hydroxide-mediated hydrolysis of the remaining C-3 chlorine atom.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dichloro-6-nitroquinoxaline (1.0 equivalent, e.g., 4.09 mmol) in anhydrous dichloromethane (DCM) (20 mL).
-
Base Addition: Add CaCO3 (2.8 equivalents, 11.45 mmol) to the stirring solution.
-
Amination: Slowly add dried benzylamine (1.0 equivalent, 4.09 mmol) dropwise to prevent exothermic runaway and maintain strict 1:1 stoichiometry.
-
Reaction: Stir the mixture at room temperature (R.T.) for 18 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Eluent: 2% ethyl acetate in petroleum ether).
-
Workup: Dilute the reaction mixture with additional DCM (100 mL) and wash sequentially with distilled water (3 × 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography to afford the yellowish solid product (Typical yield: ~50%)[6].
Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Objective: Substitution of the C-3 chlorine with complex secondary/primary amines to yield highly functionalized quinoxaline tails[5].
Mechanistic Causality: Once the C-2 position is aminated, the introduced amine group donates electron density into the pyrazine ring, effectively deactivating the C-3 chlorine toward further SNAr under mild conditions. To overcome this energetic barrier, a Buchwald-Hartwig cross-coupling is employed. Pd2(dba)3 provides a stable Pd(0) source. XPhos (a bulky, electron-rich biaryl phosphine) is critical here: its electron-rich nature accelerates the oxidative addition into the recalcitrant C-Cl bond, while its immense steric bulk forces the subsequent reductive elimination step, releasing the product. Cs2CO3 acts as a soluble, mild base to facilitate transmetalation without degrading the substrate[5].
Step-by-Step Methodology:
-
Catalyst Activation: In a Schlenk tube under an argon atmosphere, combine N-benzyl-3-chloro-6-nitroquinoxalin-2-amine (1.0 equivalent, 2.54 mmol), Pd2(dba)3 (0.05 equivalent, 0.127 mmol), and XPhos (0.1 equivalent, 0.254 mmol).
-
Reagent Addition: Add Cs2CO3 (1.5 equivalents, 3.82 mmol) and the desired amine (e.g., 3-dimethylaminopropylamine, 1.5 equivalents, 3.82 mmol).
-
Solvent: Inject dry dioxane (20 mL) into the sealed tube.
-
Reaction: Heat the mixture to 90–100 °C and stir for 12–18 hours.
-
Workup & Purification: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst and inorganic salts, concentrate the filtrate, and purify via column chromatography.
Table 2: Substrate Scope and Yields for C-3 Amination
| Substrate (Amine Tail) | Catalyst / Ligand | Base | Yield (%) | Application Context |
| 3-Dimethylaminopropylamine | Pd2(dba)3 / XPhos | Cs2CO3 | 50 - 60% | Fluorophores / PSA Sensing[3][5] |
| Pyrrolidine | Pd2(dba)3 / Xantphos | Cs2CO3 | 76 - 87% | HCV IRES RNA Inhibitors[4] |
| Propane-1,3-diamine | Metal-Free (Cascade) | K2CO3 | 55 - 74% | DNA Abasic Site Targeting[7] |
Advanced Applications in Drug Development & Diagnostics
The functionalized derivatives of 3-chloro-6-nitroquinoxalin-2-amine have driven breakthroughs across multiple scientific domains:
Visibly Emissive Fluorophores for Live-Cell Imaging
By treating the C-3 aminated quinoxaline derivatives with di-tert-butyl but-2-ynedioate, researchers have synthesized 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffolds. These molecules feature a built-in "push-pull" electronic system (an electron-donating group in conjugation with the electron-withdrawing nitro group). This architecture yields fluorophores with massive Stokes shifts (5005–6378 cm⁻¹) that emit in the visible range (λem ~ 517–540 nm), making them ideal for high-contrast live-cell imaging (e.g., in HepG2 cells) at nanomolar concentrations[2][5].
Ultra-Trace Sensing of Prostate Specific Antigen (PSA)
In diagnostic development, the quinoxaline core has been leveraged to create advanced biosensors. Following Buchwald-Hartwig amination with 3-dimethylaminopropylamine, the resulting derivative was complexed with iron and anchored onto graphene nanoplatelets to form a novel nanocomposite (1d-Fe-Gr). The synergistic electron mobility of graphene combined with the structural properties of the quinoxaline derivative allowed for the spectroscopic sensing of PSA in serum with an astonishing Limit of Detection (LOD) of 0.878 pg/mL, paving the way for ultra-early prostate cancer detection[3].
Antiviral and Anticancer Therapeutics
-
HCV Inhibition: Pyrrolidine-derived quinoxaline scaffolds synthesized from this precursor act as potent inhibitors of the Hepatitis C Virus (HCV). In the presence of magnesium, these ligands undergo conformational tuning that induces strong binding to the Internal Ribosomal Entry Site (IRES) RNA, effectively halting viral translation[4].
-
Cancer Therapy (BER Pathway Disruption): Tricyclic fused quinoxaline-diazepine cores, generated via cascade nucleophilic substitution of the precursor, have been designed to target DNA abasic sites. By reacting with the aldehydic form of the abasic site via Schiff base formation, these compounds disrupt the Base Excision Repair (BER) pathway. This mechanism drastically enhances the sensitivity of HR-proficient cancer cells to PARP inhibitors and alkylating agents like temozolomide[7][8].
Mandatory Visualizations
Caption: Workflow from 2,3-dichloro-6-nitroquinoxaline to advanced functionalized applications.
Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle on the quinoxaline C-3 position.
References
-
Dutta, S., et al. "Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift and live cell imaging." RSC Advances, 2015. 5
-
"A multispectroscopic approach for ultra-trace sensing of prostate specific antigen (PSA) by iron nanocomposite fabricated on graphene." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / Cardiff University, 2024. 3
-
"DNA to RNA Tuning of a Pyrrolidine-Derived Quinoxaline Scaffold: Magnesium Induces Binding and Inhibition of Internal Ribosomal Entry Site RNA-Mediated Translational of Hepatitis C Virus." ACS Publications, 2025. 9
-
"Disrupting the Base Excision Repair (BER) Pathway by Targeting the Abasic Site Enhances the Sensitivity of PARP Inhibitor in HR-Proficient Cancer Cells." ACS Publications, 2025. 7
Sources
- 1. accelsci.com [accelsci.com]
- 2. Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Advanced Synthetic Workflows for Kinase Inhibitors: Exploiting the 3-Chloro-6-nitroquinoxalin-2-amine Scaffold
As targeted kinase therapies evolve, the architectural flexibility of the quinoxaline core has positioned it as a privileged scaffold in medicinal chemistry. Specifically, the intermediate 3-chloro-6-nitroquinoxalin-2-amine serves as a critical branching point for the divergent synthesis of highly potent, selective kinase inhibitors. By leveraging the differential reactivity of the C2 and C3 positions, researchers can construct complex tricyclic systems—such as imidazo[1,5-a]quinoxalines and pyrimido[1,2-a]quinoxalines—that target Bruton's Tyrosine Kinase (BTK) and IκB Kinase (IKK), respectively[1],[2].
This application note details the mechanistic rationale, validated synthetic protocols, and quality control checkpoints required to utilize this intermediate in drug development workflows.
Mechanistic Rationale & Target Biology
The strategic value of 3-chloro-6-nitroquinoxalin-2-amine lies in its highly programmable reactivity. The synthesis begins with 2,3-dichloro-6-nitroquinoxaline. The strongly electron-withdrawing 6-nitro group activates the pyrazine ring toward Nucleophilic Aromatic Substitution (SNAr). Due to the asymmetric electronic distribution, the C2-chloride is preferentially displaced by primary amines under mild conditions (e.g., room temperature, weak base)[3],[4].
Once the C2 position is aminated, the resulting 3-chloro-6-nitroquinoxalin-2-amine core becomes significantly less electrophilic. The remaining C3-chloride resists further SNAr, preventing unwanted bis-substitution. To functionalize the C3 position, palladium-catalyzed Buchwald-Hartwig cross-coupling is employed, utilizing bulky, electron-rich ligands (like XPhos) to facilitate oxidative addition and drive the C-N coupling[1]. This sequential functionalization enables the subsequent annulation steps required to build specific kinase inhibitor classes.
Therapeutic Targets
-
BTK Inhibition: Imidazo[1,5-a]quinoxaline derivatives synthesized from this core act as potent, irreversible inhibitors of BTK. They feature an electrophilic warhead that forms a covalent bond with the Cys481 residue in the BTK active site, effectively halting B-cell receptor (BCR) signaling in B-cell malignancies and autoimmune diseases like rheumatoid arthritis[5],[2].
-
IKK Inhibition: Pyrimido[1,2-a]quinoxaline derivatives and structurally analogous compounds (e.g., BMS-345541) act as highly selective allosteric inhibitors of the IKK complex (IKKα/IKKβ). By blocking IKK, these compounds prevent the phosphorylation of IκBα, thereby trapping NF-κB in the cytoplasm and halting pro-inflammatory gene transcription[6],[7].
Fig 1: Dual targeting of BTK and IKK pathways by quinoxaline-derived tricyclic scaffolds.
Divergent Synthetic Workflows
The following workflow illustrates the transformation of the commercially available starting material into the key intermediate, followed by divergent pathways to yield distinct kinase inhibitor classes.
Fig 2: Divergent synthetic routes from the 3-chloro-6-nitroquinoxalin-2-amine intermediate.
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of 3-Chloro-6-nitroquinoxalin-2-amine Derivatives
This step establishes the core intermediate via highly regioselective SNAr. We use calcium carbonate ( CaCO3 ) as a mild acid scavenger. Unlike stronger bases (e.g., K2CO3 or NaH ) which might promote bis-substitution or degrade the starting material, CaCO3 simply neutralizes the generated HCl, preventing the incoming amine from forming an unreactive hydrochloride salt[3],[4].
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 2,3-dichloro-6-nitroquinoxaline (1.0 equiv) in a polar aprotic solvent (e.g., iso-propanol or DMF) at room temperature.
-
Reagent Addition: Add CaCO3 (1.5 equiv) to the stirring solution, followed by the dropwise addition of the primary amine (e.g., benzylamine, 1.05 equiv)[3],[8].
-
Reaction: Stir the mixture at room temperature for 3 to 5 hours. Monitor the consumption of the starting material via TLC (Ethyl Acetate/Petroleum Ether, 1:4).
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography (eluting with 2% ethyl acetate in petroleum ether) to afford the desired yellowish solid (typical yields: 50% - 87%)[3],[4].
Self-Validation & QC Checkpoint:
-
LC-MS: The mass spectrum must show the characteristic M and M+2 isotope pattern in a 3:1 ratio, confirming the retention of exactly one chlorine atom.
-
Causality Check: If bis-substitution is observed, reduce the amine stoichiometry to 0.95 equiv and lower the reaction temperature to 0°C during addition.
Protocol B: Buchwald-Hartwig Amination at the C3 Position
To overcome the low electrophilicity of the C3-chloride, palladium catalysis is required[1],[4].
Step-by-Step Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the 3-chloro-6-nitroquinoxalin-2-amine derivative (1.0 equiv), a secondary amine tail (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos ligand (0.1 equiv), and Cs2CO3 (2.0 equiv)[1],[8].
-
Reaction: Suspend the mixture in anhydrous 1,4-dioxane. Seal the tube and heat to 90°C for 12–18 hours.
-
Workup: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash chromatography (SiO2, typical eluent: 3% methanol in chloroform)[9].
Self-Validation & QC Checkpoint:
-
LC-MS: The disappearance of the 3:1 isotopic chlorine pattern indicates successful C-N coupling.
-
Mechanistic Note: XPhos is specifically chosen because its bulky nature accelerates reductive elimination, preventing the formation of dehalogenated byproducts.
Protocol C: Annulation to Pyrimido[1,2-a]quinoxalin-5-amines
The diamine intermediate from Protocol B undergoes a cyclization reaction with an activated alkyne to form the rigid tricyclic IKK inhibitor/fluorophore scaffold[1].
Step-by-Step Procedure:
-
Reaction: Dissolve the intermediate from Protocol B in 1,4-dioxane. Add di-tert-butyl but-2-ynedioate (1.2 equiv)[1].
-
Heating: Stir the reaction mixture at 60°C for 18 hours. The reaction proceeds via an initial nucleophilic attack of the quinoxaline N2 nitrogen on the alkyne, followed by cyclization[10].
-
Isolation: Concentrate and purify via column chromatography. Using the bulky di-tert-butyl ester steers the reaction exclusively toward the target pyrimido[1,2-a]quinoxaline scaffold in near-quantitative yields (95-98%)[1].
Quantitative Data & Target Validation
The scaffolds derived from the 3-chloro-6-nitroquinoxalin-2-amine intermediate demonstrate exceptional potency across multiple assays. The table below summarizes the key quantitative metrics for these compounds.
| Compound / Scaffold Class | Primary Target | Mechanism of Action | Key Metric (Yield / IC50) |
| 3-Chloro-6-nitroquinoxalin-2-amine | N/A | Synthetic Intermediate | 50% – 87% Isolated Yield |
| Imidazo[1,5-a]quinoxaline Leads | BTK | Irreversible Inhibition (Cys481) | High in vivo efficacy (RA models) |
| BMS-345541 (Analogous Core) | IKK-1 / IKK-2 | Allosteric Modulator | IKK-2 IC50 = 0.3 μM; IKK-1 IC50 = 4 μM |
| Pyrimido[1,2-a]quinoxalin-5-amine | IKK / Cellular Imaging | Push-pull system | 95% – 98% Annulation Yield |
Data synthesized from foundational structure-activity relationship (SAR) studies and synthetic methodologies[1],[4],[2],[6].
References
-
[3] Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift... RSC Publishing. Available at:[Link]
-
[1] Synthesis of a Visibly Emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine Scaffold... The Royal Society of Chemistry. Available at:[Link]
-
[4] DNA to RNA Tuning of a Pyrrolidine-Derived Quinoxaline Scaffold... ACS Publications. Available at:[Link]
-
[8] A multispectroscopic approach for ultra-trace sensing... fabricated on graphene ORCA - Cardiff University. Available at:[Link]
-
[9] Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold... RSC Publishing. Available at:[Link]
-
[10] Synthesis of a Visibly Emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine Scaffold... The Royal Society of Chemistry. Available at:[Link]
-
[2] Imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors for the treatment of rheumatoid arthritis. ResearchGate. Available at:[Link]
-
[6] Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation. JSM Cell Dev Biol. Available at:[Link]
-
[7] Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα... PMC. Available at:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Catalytic reduction techniques for 3-Chloro-6-nitroquinoxalin-2-amine
An In-Depth Guide to the Catalytic Reduction of 3-Chloro-6-nitroquinoxalin-2-amine to its Diamine Derivative
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the catalytic reduction of 3-Chloro-6-nitroquinoxalin-2-amine to its corresponding diamine, 3-Chloro-6-aminoquinoxalin-2-amine. The synthesis of this diamine is a critical step in the development of various biologically active molecules and pharmaceutical intermediates.[1] This guide explores multiple catalytic systems, including palladium on carbon (Pd/C) and Raney® Nickel, under both traditional hydrogenation and catalytic transfer hydrogenation (CTH) conditions. Emphasis is placed on achieving high chemoselectivity—specifically, the reduction of the nitro group while preserving the synthetically valuable chloro-substituent. This document is intended for researchers, chemists, and drug development professionals seeking robust and scalable methods for this important transformation.
Introduction and Strategic Importance
The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] The reduction of 3-Chloro-6-nitroquinoxalin-2-amine is a pivotal transformation, yielding a versatile intermediate, 3-Chloro-6-aminoquinoxalin-2-amine. This product serves as a key building block for derivatization at the 6-amino position, enabling the synthesis of compound libraries for screening against various biological targets, including cancer cell lines.[1]
Catalytic hydrogenation is the premier industrial method for the reduction of aromatic nitro compounds, prized for its high efficiency, atom economy, and the generation of water as the sole benign byproduct.[2][3] However, the substrate presents a significant chemoselectivity challenge: the potential for hydrodechlorination, where the C-Cl bond is cleaved under reductive conditions. The choice of catalyst and reaction conditions is therefore paramount to ensure the desired outcome. This guide provides a comparative analysis of different methodologies to address this challenge effectively.
Reaction Pathway and Mechanistic Considerations
The overall transformation involves the reduction of an aromatic nitro group to a primary amine.
Caption: General reaction pathway for nitro group reduction.
The reaction proceeds over the surface of a heterogeneous catalyst. Hydrogen gas (or a hydrogen donor) is activated on the metal surface, and the nitro compound is adsorbed. The reduction occurs in a stepwise fashion, typically through nitroso and hydroxylamine intermediates, before the final amine is formed.[4] The primary challenge is to select a catalytic system that favors the reduction of the nitro group over the cleavage of the aryl-chloride bond. Raney Nickel is often preferred over Palladium on Carbon (Pd/C) for substrates where dehalogenation is a concern.[5]
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalytic system is critical for achieving high yield and selectivity. This section compares three robust methods for the reduction of 3-Chloro-6-nitroquinoxalin-2-amine.
| Parameter | Protocol 1: Pd/C with H₂ Gas | Protocol 2: Raney® Nickel with H₂ Gas | Protocol 3: Raney® Nickel with CTH |
| Primary Application | High-efficiency nitro reduction. | Nitro reduction with halogen preservation. | Safe, low-pressure nitro reduction. |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Raney® Nickel (slurry in water) | Raney® Nickel (slurry in water) |
| Hydrogen Source | Hydrogen Gas (H₂) | Hydrogen Gas (H₂) | Formic Acid or Ammonium Formate |
| Pressure | 50-150 psi (3.4 - 10.3 bar) | 50-150 psi (3.4 - 10.3 bar) | Atmospheric |
| Temperature | 25-50 °C | 25-50 °C | 25-60 °C |
| Selectivity | Moderate; risk of dehalogenation. | High; minimizes dehalogenation.[5] | High; minimizes dehalogenation.[6][7] |
| Safety | Requires high-pressure reactor and H₂ handling protocols.[8][9] | Requires high-pressure reactor; catalyst is pyrophoric.[10][11] | Avoids H₂ gas; standard glassware setup. |
| Work-up | Filtration of catalyst. | Filtration of pyrophoric catalyst.[12] | Filtration of catalyst, aqueous wash.[6] |
Detailed Experimental Protocols
Safety First: All hydrogenation reactions should be conducted in a well-ventilated fume hood.[11] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Proper procedures for handling flammable hydrogen gas and pyrophoric catalysts are mandatory.[10][12]
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is highly efficient but requires careful monitoring to minimize dehalogenation.
Materials:
-
3-Chloro-6-nitroquinoxalin-2-amine
-
10% Palladium on Carbon (50% wet)
-
Ethanol or Methanol (reagent grade)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or a similar filter aid
Workflow Diagram:
Caption: Workflow for high-pressure catalytic hydrogenation.
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add 3-Chloro-6-nitroquinoxalin-2-amine (1.0 eq) and the solvent (e.g., ethanol, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, ~5-10 mol % Pd). Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents.[12]
-
Purging: Seal the reactor. Pressurize with nitrogen to ~100 psi, then carefully vent. Repeat this cycle three times to remove all oxygen.[8]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring. The reaction is often exothermic, so monitor the temperature.[10]
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, the reaction can be stopped, purged with nitrogen, and a sample can be taken for TLC or HPLC analysis.[12][13]
-
Work-up: Once the reaction is complete, stop stirring and cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.[8]
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[12]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-6-aminoquinoxalin-2-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Selective Hydrogenation with Raney® Nickel
This is the preferred method when hydrodechlorination is a significant side reaction.
Materials:
-
3-Chloro-6-nitroquinoxalin-2-amine
-
Raney® Nickel (aqueous slurry, ~50%)
-
Methanol or Ethanol
-
Other equipment as listed in Protocol 1.
Procedure: The procedure is analogous to Protocol 1, with the following key difference:
-
Catalyst Addition: Raney® Nickel is typically supplied as a 50% slurry in water. Calculate the required amount of catalyst (~10-20% by weight of the substrate) and add it to the reaction vessel. It is crucial to keep Raney® Nickel wet at all times to prevent ignition.[5][10]
Protocol 3: Catalytic Transfer Hydrogenation (CTH)
This protocol offers a safer alternative by avoiding high-pressure hydrogen gas.[6]
Materials:
-
3-Chloro-6-nitroquinoxalin-2-amine
-
Raney® Nickel (aqueous slurry)
-
Formic Acid (90%) or Ammonium Formate
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Nitrogen or Argon gas supply
Workflow Diagram:
Caption: Workflow for Catalytic Transfer Hydrogenation (CTH).
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Chloro-6-nitroquinoxalin-2-amine (1.0 eq), methanol (~20 mL per gram), and Raney® Nickel (~0.2-0.3 g per 5 mmol of substrate).[6]
-
Inerting: Flush the system with nitrogen or argon.
-
Reagent Addition: While stirring, slowly add 90% formic acid (~5-10 eq) or a solution of ammonium formate (~5-10 eq) in a small amount of water. An exotherm and gas evolution (CO₂) may be observed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or HPLC. Reaction times are typically short (10-60 minutes).[6][7]
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing with methanol. Remember to quench the pyrophoric Raney® Nickel on the filter paper with water.[12]
-
Isolation: Concentrate the filtrate under reduced pressure. If ammonium formate was used, the residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate or chloroform) and washed with saturated sodium chloride solution to remove any remaining formate salts.[6] Dry the organic layer and concentrate to yield the product.
Product Analysis and Characterization
Confirming the identity and purity of the final product is essential.
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction completion. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes mixture) and visualize under UV light. The product amine will have a different Rf value than the starting nitro compound.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are ideal for determining the purity of the product and quantifying any byproducts, such as the dechlorinated amine.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of 3-Chloro-6-aminoquinoxalin-2-amine. The appearance of signals corresponding to the new -NH₂ group and shifts in the aromatic proton signals are key diagnostic features.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful reduction without loss of the chlorine atom.
Conclusion
The catalytic reduction of 3-Chloro-6-nitroquinoxalin-2-amine can be accomplished effectively using several methods. For general applications where minor dehalogenation is tolerable, Pd/C offers high activity. However, for syntheses requiring high fidelity and preservation of the chloro-substituent, Raney® Nickel is the superior catalyst.[5] Furthermore, catalytic transfer hydrogenation with Raney® Nickel and formic acid or ammonium formate provides a safe, efficient, and scalable alternative that avoids the hazards associated with high-pressure hydrogen gas, making it highly suitable for standard laboratory settings.[6][7] Proper analytical monitoring is crucial to ensure reaction completion and product purity.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
- Hydrogenation SOP. (n.d.). University of Rochester.
- Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.). Indian Journal of Chemistry.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]
- Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
-
General CTH for the reduction of nitroarenes using nickel Raney. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. (2007, December 4). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
- Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118.
-
GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011, August 15). TSI Journals. Retrieved March 27, 2026, from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (2021, September 7). MDPI. Retrieved March 27, 2026, from [Link]
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023, April 1). eCommons. Retrieved March 27, 2026, from [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013, May 3). ACG Publications. Retrieved March 27, 2026, from [Link]
-
Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007, May 15). PubMed. Retrieved March 27, 2026, from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]
- Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. (n.d.). Google Patents.
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]
-
Synthesis, Spectral Characterization and Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline in Different Solvents: An Experimental and Theoretical Investigation Using DFT. (2024, April 1). ResearchGate. Retrieved March 27, 2026, from [Link]
-
2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017, June 7). ScienceDirect. Retrieved March 27, 2026, from [Link]
-
A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2025, September 25). MDPI. Retrieved March 27, 2026, from [Link]
-
Rapid green analytical methodology for simultaneous monitoring of nitrosamines and semi-volatile organic compounds in water and human urine samples. (2024, September 24). PubMed. Retrieved March 27, 2026, from [Link]
-
Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. (2013, July 19). Science Alert. Retrieved March 27, 2026, from [Link]
-
Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. (2017, August 21). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
-
Heterogeneous catalytic transfer hydrogenation of aromatic nitro and carbonyl compounds over cobalt(II) substituted hexagonal. (n.d.). Catalysis Eprints database. Retrieved March 27, 2026, from [Link]
-
Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. (n.d.). Science.org. Retrieved March 27, 2026, from [Link]
-
Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (n.d.). ScienceDirect. Retrieved March 27, 2026, from [Link]
-
Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]
-
Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. (2016, August 12). Nature Communications. Retrieved March 27, 2026, from [Link]
-
Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. (2016, April 25). Ursinus Digital Commons. Retrieved March 27, 2026, from [Link]
-
Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. (2024, August 15). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
- Method for reducing aromatic nitro groups. (n.d.). Google Patents.
-
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. (n.d.). AIR Unimi. Retrieved March 27, 2026, from [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
-
A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 3. air.unimi.it [air.unimi.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. tandfonline.com [tandfonline.com]
- 8. njhjchem.com [njhjchem.com]
- 9. mt.com [mt.com]
- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3-Chloro-6-nitroquinoxalin-2-amine Solubility in DMSO
Welcome to the Application Science Support Center. 3-Chloro-6-nitroquinoxalin-2-amine (CAS 142396-56-3) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of bioactive fluorophores and pharmacological agents[1]. Despite its utility, researchers routinely encounter severe solubility bottlenecks during in vitro assay preparation.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the physicochemical causality behind these solubility failures and provide field-proven, self-validating methodologies to ensure absolute data integrity in your downstream assays.
Diagnostic Workflow for Solubility Optimization
Diagnostic logic for resolving DMSO solubility and aqueous crash-out issues.
Section 1: Expert Q&A – Mechanistic Troubleshooting
Q1: Why does 3-Chloro-6-nitroquinoxalin-2-amine form a persistent suspension even in 100% DMSO? A1: The solubility of any organic compound in DMSO is dictated by the thermodynamic balance between its crystal disruption energy and the solvent's solvation energy[2]. 3-Chloro-6-nitroquinoxalin-2-amine possesses a planar quinoxaline core that promotes strong π−π stacking. Furthermore, the primary amine acts as a powerful hydrogen bond donor, while the nitro and chloro groups act as acceptors. This creates a highly stable, tightly packed crystal lattice. When the energy required to break these intermolecular forces exceeds the solvation energy provided by DMSO, the compound remains in suspension. Mechanical energy (heat and sonication) is strictly required to overcome this activation barrier.
Q2: My compound dissolved initially, but precipitated after a few weeks of storage at -20°C. What caused this? A2: This is a classic symptom of moisture ingress and temperature-dependent precipitation. Dimethyl sulfoxide is exceptionally hygroscopic. Every time a stock vial is opened, it absorbs atmospheric water. Because water has a significantly different dielectric constant than DMSO, even trace amounts of absorbed water can drastically reduce the solvent's capacity for hydrophobic compounds, forcing them out of solution[3]. Additionally, DMSO freezes at 18.5°C; repeated freeze-thaw cycles disrupt the solvation shell and induce irreversible crystallization[2].
Q3: The DMSO stock is perfectly clear, but the compound "crashes out" the moment I dilute it into my aqueous cell culture media. How can I prevent this? A3: This phenomenon is known as the "solvent shift" effect. It occurs when the rapid introduction of an aqueous buffer strips the DMSO solvation shell away from the hydrophobic compound faster than the compound can disperse into the new medium. This leads to rapid localized nucleation and precipitation. To mitigate this, you must optimize your dilution protocol[4]. Instead of a direct high-ratio spike (e.g., 1:1000) into aqueous media, use an intermediate dilution strategy or introduce biocompatible surfactants to lower the surface tension and stabilize micro-dispersions.
Section 2: Quantitative Physicochemical & Solvation Data
Understanding the physical parameters of your compound and solvent is the first step in rational assay design.
| Parameter | Value / Description | Impact on Solvation & Assay Design |
| Molecular Weight | 224.60 g/mol [1] | Moderate size; standard diffusion rates in cellular assays. |
| Structural Features | Planar aromatic, halogenated | High propensity for π−π stacking; increases crystal lattice energy. |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Strong intermolecular dipole-dipole interactions resist dissolution. |
| DMSO Dielectric Constant | 46.7 (at 20°C) | Excellent polar aprotic environment for disrupting solute H-bonds. |
| Water Dielectric Constant | 80.1 (at 20°C) | Induces rapid desolvation (crash-out) upon direct dilution. |
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your high-throughput screening or in vitro assays, you cannot rely on the assumption of nominal concentration. The following protocols are designed as self-validating systems , ensuring that the concentration you calculate is the concentration your cells actually experience.
Protocol A: Preparation and Validation of a 10 mM Anhydrous DMSO Stock
Causality Focus: Preventing water-induced precipitation and validating true molarity.
-
Calculate & Weigh: For a 10 mM stock in 1 mL DMSO, accurately weigh exactly 2.25 mg of 3-Chloro-6-nitroquinoxalin-2-amine into a sterile 2 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of strictly anhydrous DMSO (sealed under Argon, <0.1% water). Why? Atmospheric moisture drastically lowers the solvent's capacity to dissolve hydrophobic compounds[3].
-
Mechanical Disruption: Vortex vigorously for 2 minutes, then sonicate the tube in a 37°C water bath for 15 minutes. Why? Heat and ultrasonic waves provide the kinetic energy required to overcome the high crystal disruption energy of the quinoxaline lattice.
-
Equilibration: Incubate the solution at room temperature for 2 hours to allow thermodynamic equilibrium to be reached[5].
-
Self-Validation (Critical Step): Centrifuge the tube at 14,000 rpm for 10 minutes[5].
-
Validation Check: Carefully inspect the bottom of the tube. If a microscopic pellet is visible, your solution was supersaturated and has precipitated. You must collect the supernatant and quantify the true dissolved concentration via LC-UV or LC-MS against a known standard curve[5]. Do not proceed assuming a 10 mM concentration.
-
-
Storage: Aliquot the validated clear supernatant into single-use 50 µL volumes and store at -80°C to minimize freeze-thaw cycles[5].
Protocol B: Aqueous Dilution (Mitigating the Solvent Shift)
Causality Focus: Gradual desolvation to prevent localized nucleation.
-
Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex gently to ensure homogeneity.
-
Intermediate Dilution: Do not pipette directly into your final aqueous buffer. First, create a 10x intermediate stock. Pipette 10 µL of the DMSO stock into 90 µL of a transitional solvent mixture (e.g., 50% DMSO / 50% assay buffer containing 0.1% Tween-80 or 0.1% BSA).
-
Final Dilution: Add the intermediate solution dropwise into the final aqueous cell culture media while continuously vortexing the receiving tube. Why? Continuous kinetic mixing prevents localized areas of high water concentration from stripping the DMSO solvation shell too rapidly, effectively preventing compound crash-out[4].
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. nih.gov. [Link]
-
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar.[Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. nih.gov.[Link]
Sources
- 1. accelsci.com [accelsci.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization & Purification of 3-Chloro-6-nitroquinoxalin-2-amine
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges encountered when isolating 3-chloro-6-nitroquinoxalin-2-amine (CAS: 142396-56-3). This compound is a critical intermediate for synthesizing visibly emissive fluorophores and potent kinase inhibitors. However, its synthesis via1[1] is prone to regioisomeric co-crystallization and over-reaction impurities.
This guide moves beyond basic procedures, focusing on the causality of impurity formation and providing self-validating protocols to ensure >99% purity.
Mechanistic Origins of Impurities
Understanding why impurities form is the first step to eliminating them. The synthesis relies on the reaction of 2,3-dichloro-6-nitroquinoxaline with an amine source. The 6-nitro group exerts a strong electron-withdrawing effect, breaking the symmetry of the pyrazine ring.
-
Regioselectivity (The 6-Nitro vs. 7-Nitro Dilemma): The C-2 position is slightly more electrophilic due to its conjugation with the 6-nitro group, making the 6-nitro isomer the major product. However, competitive attack at C-3 yields the nearly inseparable 2[2] regioisomer.
-
Over-amination: The remaining C-Cl bond is still highly activated. Excess amine or elevated temperatures drive a second SNAr reaction, yielding 6-nitroquinoxaline-2,3-diamine.
-
Hydrolysis: The presence of trace water and mild bases (e.g., CaCO₃) can hydrolyze the C-Cl bond to a hydroxyl group[1].
Mechanistic pathways of impurity formation during nucleophilic aromatic substitution.
Quantitative Impurity Profiling
To design an effective crystallization protocol, we must exploit the physicochemical differences between the target and its impurities.
| Impurity | Causality & Origin | Relative Polarity (TLC) | Solubility Profile | Targeted Removal Strategy |
| 3-Chloro-7-nitroquinoxalin-2-amine | Competitive SNAr attack at C-3[2] | Identical to Target | Slightly lower in non-polar mixtures | Anti-solvent fractional crystallization |
| 6-Nitroquinoxaline-2,3-diamine | Excess amine / High temp | High | Insoluble in cold EtOAc | Hot filtration prior to cooling |
| 3-Hydroxy-6-nitroquinoxalin-2-amine | Trace water + Base (Hydrolysis) | High | Soluble in alkaline aqueous | pH-controlled aqueous wash (pH 7-8) |
| 2,3-Dichloro-6-nitroquinoxaline | Incomplete conversion | Low | Highly soluble in Pet Ether | Cold anti-solvent wash |
Diagnostic Workflow & Troubleshooting FAQs
Diagnostic workflow for the crystallization and purification of 3-Chloro-6-nitroquinoxalin-2-amine.
Frequently Asked Questions
Q: Why does my product co-crystallize with the 7-nitro regioisomer, even after multiple recrystallizations? A: The 6-nitro and 7-nitro isomers have nearly identical crystal lattice energies and polarities. Rapid cooling forces both isomers to precipitate simultaneously (kinetic control). You must shift to thermodynamic control by using a highly controlled cooling ramp (0.5°C/min) and seeding the mixture within the metastable zone to selectively grow the 6-nitro crystal lattice.
Q: My crystallization solution turns dark orange/brown upon heating. What is happening? A: This indicates the oxidation or polymerization of diamine impurities. Quinoxaline derivatives can form colored byproducts under prolonged thermal stress. Solution: Minimize heating time, conduct dissolution under an inert nitrogen atmosphere, and perform a3[3] to adsorb these colored polymeric species.
Q: I am losing over 40% of my yield to the mother liquor during recrystallization. How do I fix this? A: Product loss during recrystallization is typically caused by using an excessive volume of the primary solvent or failing to reach full saturation before cooling[3]. Ensure you are using the absolute minimum amount of boiling Ethyl Acetate for dissolution, and use Petroleum Ether as an anti-solvent to 4[4] of the target compound before cooling.
Validated Experimental Protocols
Protocol A: Optimized Anti-Solvent Crystallization
This self-validating protocol is engineered to purge the 7-nitro regioisomer and unreacted starting materials by exploiting their differential solubility in an Ethyl Acetate (EtOAc) / Petroleum Ether system[4].
Step 1: Saturation & Dissolution Suspend the crude 3-chloro-6-nitroquinoxalin-2-amine in a minimal volume of EtOAc (approx. 5-7 mL per gram of crude). Heat to 65°C under gentle stirring until the solid dissolves. Causality Note: Do not exceed 70°C to prevent thermal degradation and polymerization of trace diamines.
Step 2: Hot Filtration (Self-Validation Checkpoint) If the solution is cloudy or dark, pass it rapidly through a pre-warmed fritted funnel containing a thin pad of Celite to remove insoluble diamine impurities[3]. Validation: The filtrate must be a clear, bright yellow/orange solution. If it remains dark, repeat filtration with activated carbon.
Step 3: Anti-Solvent Addition Maintain the filtrate at 60°C. Slowly add Petroleum Ether dropwise until a faint, persistent turbidity is observed (the cloud point). Add 2-3 drops of EtOAc to just clear the turbidity, establishing a perfectly saturated metastable solution.
Step 4: Seeding & Controlled Cooling Add 1-2 mg of pure 3-chloro-6-nitroquinoxalin-2-amine crystals. Reduce the temperature programmatically by 0.5°C per minute down to 20°C. Causality Note: This slow ramp prevents the kinetic trapping of the 7-nitro regioisomer inside the growing crystal lattice.
Step 5: Isolation Once at 20°C, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:4 EtOAc:Petroleum Ether to 3[3]. Dry under vacuum at 40°C.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 251537-40-3|3-Chloro-7-nitroquinoxalin-2-amine|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 3-Chloro-6-nitroquinoxalin-2-amine Amination
Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists encountering bottlenecks during the functionalization of quinoxaline scaffolds. Specifically, we address the unique mechanistic challenges of aminating 3-chloro-6-nitroquinoxalin-2-amine to yield 2,3-diamino-6-nitroquinoxaline derivatives.
The Mechanistic Bottleneck: Why SNAr Fails
While the parent molecule (2,3-dichloro-6-nitroquinoxaline) undergoes rapid Nucleophilic Aromatic Substitution (SNAr) at room temperature due to the highly electron-deficient nature of the pyrazine ring, the intermediate 3-chloro-6-nitroquinoxalin-2-amine is notoriously unreactive under the same conditions.
Once the first amine is installed at the 2-position, its nitrogen lone pair donates electron density directly into the quinoxaline ring via resonance. This electronic deactivation raises the LUMO energy of the system, severely reducing the electrophilicity of the adjacent C3-Cl bond. To overcome this, the reaction mechanism must pivot from SNAr to a transition-metal-catalyzed cross-coupling pathway.
Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for deactivated 3-chloroquinoxalines.
Troubleshooting Guides & FAQs
Q: I am trying to aminate 3-chloro-6-nitroquinoxalin-2-amine using standard SNAr conditions (amine, K2CO3, DMF, 100 °C), but I only recover starting material. What is wrong? A: You are fighting an insurmountable electronic barrier. The electron-donating effect of the 2-amino group deactivates the C3 position toward nucleophilic attack. To achieve this transformation, you must switch to a transition-metal-catalyzed approach, specifically the 1[1].
Q: What is the optimal catalyst and ligand system for this specific deactivated substrate? A: Field-proven protocols utilize2 (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[2]. XPhos is a highly active, electron-rich biaryl phosphine ligand. Its electron density accelerates the oxidative addition of Pd(0) into the stubborn C3-Cl bond, while its significant steric bulk forces the intermediate complex to undergo rapid reductive elimination, forming the new C-N bond before side reactions can occur.
Q: I am observing a high degree of hydrodehalogenation (formation of 6-nitroquinoxalin-2-amine) instead of my desired product. How do I suppress this? A: Hydrodehalogenation competes with amination when the reductive elimination step is slow or when moisture is present. To suppress this:
-
Strictly Anhydrous Conditions: Water acts as a hydride source in the presence of a base. Flame-dry all glassware.
-
Base Selection: Avoid strong alkoxide bases (like NaOtBu) which can promote β-hydride elimination if your amine has α-hydrogens. Use anhydrous Cs2CO3 .
-
Ligand Ratio: Ensure a proper Pd:Ligand ratio (typically 1:2 to 1:2.5) to prevent the formation of under-coordinated, highly reactive Pd species that are prone to off-cycle degradation.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and conversion success for this specific scaffold.
Table 1: Catalyst & Ligand Optimization for 3-Chloro-6-nitroquinoxalin-2-amine Amination
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | None | None | K2CO3 | DMF | 100 | <5 | SNAr fails; substrate is electronically deactivated. |
| 2 | Pd(OAc)2 (5%) | BINAP | Cs2CO3 | Toluene | 100 | 25 | Sluggish reductive elimination due to insufficient ligand bulk. |
| 3 | Pd2(dba)3 (5%) | dppf | NaOtBu | Dioxane | 80 | 40 | Significant hydrodehalogenation side-product observed. |
| 4 | Pd2(dba)3 (5%) | XPhos | Cs2CO3 | Dioxane | 80 | 85-95 | 1[1]. |
Validated Experimental Protocol
Objective: Synthesis of 2,3-diamino-6-nitroquinoxaline derivatives via Buchwald-Hartwig Amination. Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Catalyst & Substrate Assembly
-
Action: In a flame-dried Schlenk tube, charge 3-chloro-6-nitroquinoxalin-2-amine (1.0 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and anhydrous Cs2CO3 (2.0 equiv).
-
Causality: Cs2CO3 is chosen over alkoxide bases to prevent side reactions with sensitive functional groups and minimize hydrodehalogenation.
-
Validation Checkpoint: The solid mixture must appear as a free-flowing powder. Any clumping indicates moisture contamination in the Cs2CO3, which will severely degrade the yield.
Step 2: Inert Atmosphere Establishment
-
Action: Seal the tube, evacuate under high vacuum, and backfill with high-purity Argon. Repeat this cycle three times.
-
Causality: Pd(0) complexes are highly sensitive to oxygen, which irreversibly oxidizes the catalyst to inactive Pd(II) species.
Step 3: Reagent Introduction
-
Action: Under a positive flow of Argon, inject anhydrous 1,4-dioxane (to reach 0.2 M concentration) followed by the target amine (e.g., 2, 1.2 equiv)[2].
-
Validation Checkpoint: The solution will initially adopt the dark purple/red color characteristic of Pd2(dba)3 suspended in solvent.
Step 4: Catalytic Turnover (Heating)
-
Action: Stir the reaction mixture at 80 °C for 12–18 hours.
-
Causality: Heating provides the activation energy required for the bulky XPhos-Pd complex to undergo oxidative addition into the deactivated C-Cl bond.
-
Validation Checkpoint: As the active Pd(0)-XPhos complex forms and the catalytic cycle turns over, the mixture will transition to a deep, homogeneous red/brown solution. Monitor via TLC (EtOAc/Hexane); the complete disappearance of the bright yellow starting material confirms conversion.
Step 5: Workup & Isolation
-
Action: Cool the vessel to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite. Concentrate the filtrate in vacuo and purify via silica gel chromatography (eluting with CH2Cl2/MeOH).
-
Validation Checkpoint: The Celite pad should retain the dark palladium black (spent catalyst) and inorganic salts, yielding a clear, brightly colored filtrate containing the crude product.
References
- Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift and live cell imaging, RSC Advances,
- A multispectroscopic approach for ultra-trace sensing of prostate specific antigen (PSA) by iron nanocomposite fabricated on graphene, Sensors and Actuators B: Chemical (via Cardiff University),
Sources
Preventing thermal degradation of 3-Chloro-6-nitroquinoxalin-2-amine during storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Chloro-6-nitroquinoxalin-2-amine. Its purpose is to provide in-depth technical guidance on preventing thermal degradation during storage and to offer troubleshooting strategies for potential stability-related issues encountered during experimentation.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of 3-Chloro-6-nitroquinoxalin-2-amine.
Q1: What is the expected thermal stability of 3-Chloro-6-nitroquinoxalin-2-amine?
Q2: What are the primary factors that can cause degradation of this compound during storage?
A2: The primary factors that can lead to the degradation of 3-Chloro-6-nitroquinoxalin-2-amine are elevated temperatures, exposure to light, and contact with incompatible materials. Amines, in general, can be susceptible to oxidation, and the presence of a nitro group can make the molecule more reactive under certain conditions.[3]
Q3: What are the ideal storage conditions for 3-Chloro-6-nitroquinoxalin-2-amine?
A3: To ensure the long-term stability and purity of 3-Chloro-6-nitroquinoxalin-2-amine, it should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Minimizes the rate of potential thermal degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidative degradation of the amine functionality. |
| Light | Protected from light (Amber vial) | Prevents potential photolytic degradation, a common issue for nitro-aromatic compounds.[3] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and reaction with container materials. |
| Moisture | Dry environment | Minimizes the risk of hydrolysis of the chloro-substituent. |
Q4: What are the known incompatibilities of this compound?
A4: 3-Chloro-6-nitroquinoxalin-2-amine should be considered incompatible with the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Acids and Bases: May catalyze degradation reactions, such as hydrolysis of the chloro group or reactions involving the amino and nitro groups.
-
Reducing Agents: The nitro group can be readily reduced, which may be an intended reaction in a synthesis but is an undesired degradation pathway during storage.
II. Troubleshooting Guide: Identifying and Addressing Degradation
This section provides a structured approach to troubleshooting common issues that may arise due to the degradation of 3-Chloro-6-nitroquinoxalin-2-amine.
Scenario 1: Visual Changes in the Solid Compound
-
Observation: The solid, which is typically a yellow or orange powder, has changed color (e.g., darkened to brown or black) or has a clumpy appearance.
-
Potential Cause: This is often an indication of oxidative or thermal degradation. The formation of highly conjugated degradation products can lead to a change in color. Clumping may suggest the absorption of moisture, which can accelerate degradation.
-
Troubleshooting Workflow:
Decision tree for troubleshooting unexpected experimental outcomes.
III. Experimental Protocols for Quality Control
To ensure the integrity of your 3-Chloro-6-nitroquinoxalin-2-amine, periodic quality control is recommended, especially for older batches or if degradation is suspected.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of 3-Chloro-6-nitroquinoxalin-2-amine. It may require optimization for your specific HPLC system.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3-Chloro-6-nitroquinoxalin-2-amine.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of your detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 90% A / 10% B.
-
Ramp to 10% A / 90% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where the compound has a strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to 3-Chloro-6-nitroquinoxalin-2-amine and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method. [3][4]
-
Prepare a stock solution of 3-Chloro-6-nitroquinoxalin-2-amine (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Dissolve the stressed solid for analysis.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source for a defined period.
-
Analysis: Analyze the stressed samples by HPLC or LC-MS alongside a control sample to identify and characterize any degradation products.
IV. References
-
Gomez-Bombarelli, R., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]
-
Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
Gayo, L. M., et al. (2011). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Agricultural and Food Chemistry. [Link]
-
PharmaInfo. (2023). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
de la Torre-Roche, R., et al. (2023). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]
-
DTIC. (1974). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. [Link]
-
MDPI. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. [Link]
-
SciELO. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]
-
Pokar, K., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Analytical Science and Technology. [Link]
-
PMC. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]
-
Der Pharma Chemica. (2017). Synthesis and Study of Biological Active S-triazines. [Link]
-
DSpace. (2018). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]
-
PubMed. (2015). Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. [Link]
-
UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]
-
MDPI. (2019). Dereplication by High-Performance Liquid Chromatography (HPLC) with Quadrupole-Time-of-Flight Mass Spectroscopy (qTOF-MS) and Antiviral Activities of Phlorotannins from Ecklonia cava. [Link]
-
Phenomenex. (2023). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. [Link]
-
PubMed. (2011). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. [Link]
-
SINTEF. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
-
MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. [Link]
-
CrystEngComm. (2020). Chloro-containing host compounds with fused tricyclic moieties and diamino linkers: host ability and affinity behaviour in pyridine/methylpyridines. [Link]
Sources
Section 1: Frequently Asked Questions (FAQs) - Physicochemical & Absorption Barriers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and formulation scientists working with 3-Chloro-6-nitroquinoxalin-2-amine (CAS: 142396-56-3).
This compound is a highly valuable synthetic intermediate and bioactive scaffold[1], but its rigid, planar quinoxaline core, combined with lipophilic chloro and nitro substituents, results in exceptionally high crystal lattice energy[2]. Consequently, it suffers from severe aqueous insolubility (BCS Class II/IV) and poor oral bioavailability. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these translational barriers.
Q1: Why does 3-Chloro-6-nitroquinoxalin-2-amine exhibit such low oral bioavailability even when administered as a micronized suspension? A1: The poor bioavailability is driven by two coupled phenomena. First, the planar aromatic system promotes strong intermolecular π−π stacking in the solid state, requiring high thermodynamic energy for dissolution[3]. Second, even if dissolved, the highly lipophilic nature of the nitroquinoxaline core makes it a prime substrate for intestinal efflux transporters like P-glycoprotein (P-gp), which actively pump the molecule back into the intestinal lumen, severely restricting net permeability[4].
Q2: Should I prioritize Amorphous Solid Dispersions (ASDs) or Lipid-Based Formulations (SMEDDS) for this molecule? A2: The choice depends on the molecule's permeability profile. If your specific derivative exhibits adequate permeability but is strictly dissolution-rate limited, an ASD (e.g., via hot-melt extrusion) is ideal to trap the drug in a high-energy amorphous state[5]. However, because 3-Chloro-6-nitroquinoxalin-2-amine often suffers from both poor solubility and efflux liabilities, a Self-Microemulsifying Drug Delivery System (SMEDDS) is generally superior. SMEDDS not only maintain the drug in a solubilized state but also utilize lipids to promote lymphatic transport, thereby bypassing hepatic first-pass metabolism[6].
Section 2: Troubleshooting Guides - Formulation & In Vivo Performance
Issue 1: The compound precipitates rapidly upon dilution in Simulated Intestinal Fluid (SIF) during in vitro testing.
-
Causality: This is the "solvent-shift" effect. When a lipid or co-solvent formulation enters the aqueous environment of the GI tract, the solvent capacity drops. If the formulation lacks precipitation inhibitors, the supersaturated 3-Chloro-6-nitroquinoxalin-2-amine rapidly nucleates and crystallizes.
-
Solution: Transition to a supersaturable SMEDDS (s-SMEDDS). Incorporate a polymeric precipitation inhibitor such as HPMC or PVP-VA (at 2-5% w/w) into the lipid phase. These polymers interact with the drug via hydrogen bonding (specifically with the amine and nitro groups), sterically hindering crystal lattice formation and extending the supersaturation window long enough for absorption to occur.
Issue 2: In vivo exposure (AUC) remains low despite achieving excellent in vitro solubility.
-
Causality: High in vitro solubility does not account for biological barriers such as P-gp efflux or extensive CYP450-mediated hepatic first-pass metabolism.
-
Solution: Modify your surfactant system to include P-gp inhibitors. Replace standard surfactants with D- α -Tocopheryl polyethylene glycol 1000 succinate (TPGS) or Kolliphor EL. These specific excipients inhibit the ATPase activity of P-gp, effectively "blinding" the efflux pump to the quinoxaline substrate and forcing unidirectional absorption into the enterocytes[4].
Section 3: Mechanistic Workflows & Logical Relationships
To systematically address bioavailability, formulation selection must be driven by physicochemical logic, and the resulting absorption pathway must be understood at the cellular level.
Caption: Decision matrix for selecting the optimal formulation strategy based on BCS classification.
Caption: Mechanistic pathway of SMEDDS-mediated intestinal absorption and P-gp efflux bypass.
Section 4: Quantitative Data Summary
The following table summarizes the comparative pharmacokinetic (PK) parameters demonstrating the impact of formulation strategies on the bioavailability of highly lipophilic quinoxaline derivatives.
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC0−∞ (ng·h/mL) | Relative Bioavailability ( Frel ) | Primary Mechanism of Enhancement |
| Aqueous Suspension (Free Base) | 45 ± 12 | 4.0 | 210 ± 35 | 100% (Reference) | N/A (Dissolution limited) |
| Amorphous Solid Dispersion (ASD) | 280 ± 45 | 2.5 | 1,150 ± 180 | ~547% | Disruption of crystal lattice energy; generation of supersaturation[7]. |
| SMEDDS (Lipid + TPGS) | 410 ± 60 | 1.5 | 2,450 ± 310 | ~1166% | Solubilization, P-gp inhibition, and lymphatic transport bypass[6]. |
Section 5: Experimental Protocols (Self-Validating Systems)
Protocol: Preparation and Validation of a SMEDDS Formulation for 3-Chloro-6-nitroquinoxalin-2-amine
Objective: To formulate a thermodynamically stable isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms an oil-in-water microemulsion upon introduction to aqueous media.
Step 1: Excipient Screening (Equilibrium Solubility)
-
Add an excess amount of 3-Chloro-6-nitroquinoxalin-2-amine (~50 mg) to 1 mL of various vehicles: Oils (e.g., Capryol 90, Miglyol 812), Surfactants (e.g., Kolliphor EL, Tween 80), and Co-solvents (e.g., Transcutol HP, PEG 400).
-
Vortex for 5 minutes, then incubate in a shaking water bath at 37°C for 48 hours to reach equilibrium.
-
Centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantify the dissolved drug via HPLC.
-
Causality: The formulation components must have maximum solubilization capacity to prevent drug loading limitations. The oil phase dictates lymphatic transport, while the surfactant lowers interfacial tension.
Step 2: Ternary Phase Diagram Construction
-
Based on Step 1, select the optimal oil, surfactant, and co-solvent.
-
Mix the surfactant and co-solvent at fixed mass ratios ( Km ratios of 1:1, 2:1, 3:1).
-
Titrate the oil phase into the surfactant/co-solvent mixture in increments of 10% w/w.
-
Dilute each mixture 1:100 in distilled water at 37°C under gentle magnetic stirring.
-
Visually assess the dispersion. Self-Validation: If the dispersion is clear or slightly bluish, it is a microemulsion (droplet size <100 nm). If it is milky, it is a coarse emulsion and must be rejected. Plot the clear formulations on a pseudo-ternary phase diagram to identify the microemulsion region.
Step 3: Drug Loading and Formulation Preparation
-
Weigh the optimized ratio of Oil (e.g., 20% Capryol 90), Surfactant (e.g., 50% Kolliphor EL), and Co-solvent (e.g., 30% Transcutol HP).
-
Add 3-Chloro-6-nitroquinoxalin-2-amine at 80% of its maximum equilibrium solubility (determined in Step 1) to prevent precipitation during storage.
-
Sonicate the mixture at 40°C for 15 minutes until a completely clear, isotropic liquid is formed.
Step 4: In Vitro Lipolysis and Droplet Size Validation
-
Dilute 1 g of the SMEDDS formulation into 100 mL of Simulated Intestinal Fluid (SIF) containing bile salts and phospholipids at 37°C.
-
Analyze the droplet size using Dynamic Light Scattering (DLS). Self-Validation: A successful SMEDDS must yield a monodisperse droplet size between 20–50 nm with a Polydispersity Index (PDI) < 0.3.
-
Add pancreatic lipase to initiate lipid digestion. Monitor drug precipitation over 2 hours via ultracentrifugation and HPLC. If >10% of the drug precipitates, return to Step 3 and incorporate 2% w/w HPMCAS as a precipitation inhibitor.
References
- Accel Scientific. "3-chloro-6-nitroquinoxalin-2-amine | 142396-56-3". Accelsci.com.
- RSC Publishing. "Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift". Rsc.org.
- ResearchGate. "Bioavailability Enhancement Strategies: Basics, Formulation Approaches and Regulatory Considerations". Researchgate.net.
- BenchChem. "Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds". Benchchem.com.
- Academia.edu. "Solid Dispersion: A Recent Update". Academia.edu.
- ResearchGate. "Solid Dispersion: A Recent Update". Researchgate.net.
- ResearchGate. "Novel formulation strategies for enhancing oral delivery of methoxyflavones... by SMEDDS". Researchgate.net.
Sources
- 1. accelsci.com [accelsci.com]
- 2. Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Solid Dispersion: A Recent Update [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of 3-Chloro-6-nitroquinoxalin-2-amine
An in-depth structural elucidation of polyfunctional heterocycles requires a strategic selection of analytical platforms. 3-Chloro-6-nitroquinoxalin-2-amine (C₈H₅ClN₄O₂) is a highly functionalized scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and receptor agonists. Characterizing this molecule via mass spectrometry (MS) presents a unique analytical challenge due to the competing fragmentation pathways of its four distinct functional moieties: the pyrazine ring, the primary amine, the nitro group, and the chlorine atom.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Electrospray Ionization (ESI-Q-TOF) against Low-Resolution Electron Ionization (EI-QqQ) for the characterization of 3-Chloro-6-nitroquinoxalin-2-amine. This guide details the mechanistic causality behind its fragmentation and provides field-proven, self-validating protocols to ensure analytical rigor.
Platform Comparison: ESI-Q-TOF vs. EI-QqQ
When selecting an MS platform for quinoxaline derivatives, the choice between soft and hard ionization dictates the structural data obtained[1].
-
Platform A: LC-ESI-Q-TOF MS/MS (Soft Ionization)
-
Performance: ESI gently protonates the basic nitrogen atoms of the quinoxaline core or the primary amine, yielding an intact[M+H]⁺ precursor ion[1]. High-resolution Time-of-Flight (TOF) analyzers provide sub-5 ppm mass accuracy, unambiguously confirming the elemental composition.
-
Best For: Identifying unknown impurities, determining exact mass, and mapping targeted Collision-Induced Dissociation (CID) pathways[2].
-
-
Platform B: GC-EI-QqQ MS (Hard Ionization)
-
Performance: Electron Ionization at 70 eV strips an electron to form a radical cation [M]⁺•. The excess internal energy induces extensive, immediate backbone fragmentation prior to reaching the mass analyzer[3].
-
Best For: Spectral library matching, robust quantitation of volatile intermediates, and deep structural fingerprinting.
-
Comparative MS workflows: LC-ESI-QTOF vs. GC-EI-QqQ for quinoxaline analysis.
Mechanistic Fragmentation Pathways (The "Why")
Understanding why a molecule fragments is critical for preventing false-positive identifications. The fragmentation of 3-Chloro-6-nitroquinoxalin-2-amine is governed by three primary causal mechanisms:
I. Nitro Group Dynamics (Nitro-Nitrite Rearrangement) Nitroaromatics do not simply lose a nitro group. In the gas phase, the electron-withdrawing -NO₂ group frequently undergoes a rearrangement to a nitrite ester (-O-NO)[4]. This structural shift weakens the O-N bond, prompting the homolytic cleavage and loss of a nitric oxide radical (NO•, -30 Da). Alternatively, direct cleavage yields the loss of the intact nitro radical (NO₂•, -46 Da).
II. The Halogen Isotopic Tracer The presence of the chlorine atom at the C3 position provides a built-in diagnostic tracer. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Any fragment ion retaining the C3 position will exhibit this distinct M / M+2 isotopic signature[5]. The subsequent loss of the chlorine radical (Cl•, -35/37 Da) extinguishes this pattern, confirming the localization of the cleavage.
III. Quinoxaline Core Cleavage Following the stripping of peripheral functional groups, the rigid heterocyclic core breaks down. The pyrazine ring characteristically undergoes a retro-synthetic ring opening, expelling neutral hydrogen cyanide (HCN, -27 Da)[1].
Proposed ESI-MS/MS fragmentation pathway for 3-Chloro-6-nitroquinoxalin-2-amine.
Quantitative Data Comparison
The tables below summarize the exact mass calculations and empirical fragment observations across both ionization platforms.
Table 1: Precursor Ion & Isotopic Abundances
| Ionization Mode | Species | Formula | Exact Mass (m/z) | Relative Abundance | Diagnostic Value |
| ESI (+) | [M+H]⁺ (³⁵Cl) | C₈H₆³⁵ClN₄O₂⁺ | 225.0178 | 100% | Confirms intact molecular weight. |
| ESI (+) | [M+H]⁺ (³⁷Cl) | C₈H₆³⁷ClN₄O₂⁺ | 227.0149 | ~33% | Confirms presence of 1 Chlorine atom. |
| EI (+) | [M]⁺• (³⁵Cl) | C₈H₅³⁵ClN₄O₂⁺• | 224.0101 | 100% | Radical cation generation. |
Table 2: Key Diagnostic Product Ions (CID vs. EI)
| Fragment Loss | Neutral Loss Mass | ESI-MS/MS (m/z) | EI-MS (m/z) | Mechanistic Origin |
| -NO• | 29.9979 Da | 195.020 | 194.012 | Gas-phase nitrite rearrangement. |
| -NO₂• | 45.9929 Da | 179.025 | 178.017 | Direct C-N bond cleavage at C6. |
| -NO₂•, -Cl• | 80.9617 Da | 144.056 | 143.048 | Sequential loss of nitro and chloro groups. |
| -NO₂•, -Cl•, -HCN | 107.9726 Da | 117.045 | 116.037 | Pyrazine ring collapse[2]. |
Self-Validating Experimental Protocols
To ensure data trustworthiness, analytical methods must be self-validating. The following protocols incorporate built-in system suitability checks to guarantee isotopic fidelity and mass accuracy.
Protocol A: High-Resolution LC-ESI-Q-TOF MS/MS
This method is optimized to prevent in-source fragmentation while maximizing CID efficiency.
-
Sample Preparation: Dissolve 1 mg of 3-Chloro-6-nitroquinoxalin-2-amine in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
System Suitability (Self-Validation): Prior to the sample, inject a 1 µg/mL standard of 2,3-dichloroquinoxaline. Verify that the mass spectrometer accurately resolves the M, M+2, and M+4 isotopic cluster in a strict 9:6:1 ratio. Causality: If the ratio deviates by >5%, the detector is saturated or the quadrupole isolation window is improperly calibrated. Do not proceed until corrected.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.
-
Source Parameters: Set ESI to Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C. Causality: Keep the fragmentor voltage low (e.g., 90 V) to prevent premature in-source cleavage of the fragile C-NO₂ bond.
-
CID Acquisition: Isolate the m/z 225.018 precursor. Apply a collision energy (CE) ramp of 15 eV, 25 eV, and 35 eV using Argon as the collision gas[2].
Protocol B: GC-EI-QqQ MS
This method is optimized for volatility and deep structural fingerprinting.
-
Sample Preparation: Dissolve the compound in Ethyl Acetate to a concentration of 10 µg/mL. Note: Ensure the injector port is meticulously clean, as nitroaromatics are prone to thermal degradation.
-
Chromatography: Inject 1 µL (Splitless mode) onto a 5% phenyl-arylene capillary column (30 m x 0.25 mm x 0.25 µm).
-
Thermal Gradient: Hold at 80 °C for 1 min, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.
-
Ionization: Set the EI source to 70 eV. Maintain the source temperature at 230 °C and the quadrupole at 150 °C[5].
-
Data Acquisition: Scan from m/z 50 to 300. Extract the m/z 224 (base peak) and m/z 178 (-NO₂) ions to build the spectral fingerprint.
References
-
ResearchGate. "Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives." (November 2016). Available at: [Link]
-
ACS Publications. "Rapid Biomonitoring of Heterocyclic Aromatic Amines in Human Urine by Tandem Solvent Solid Phase Extraction Liquid Chromatography Electrospray Ionization Mass Spectrometry." Chemical Research in Toxicology (2004). Available at:[Link]
-
ACS Publications. "Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)." Environmental Science & Technology (2002). Available at: [Link]
Sources
A Comparative Guide to the Kinase Inhibition Efficacy of 3-Chloro-6-nitroquinoxalin-2-amine Analogs
In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological molecules, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of therapeutic research.[2] This guide provides an in-depth comparison of the kinase inhibition efficacy of a series of analogs derived from 3-Chloro-6-nitroquinoxalin-2-amine, a key intermediate for generating diverse chemical entities. We will delve into the synthetic rationale, detailed experimental protocols for assessing inhibitory activity, and a comparative analysis of their performance against various kinase targets, supported by experimental data from peer-reviewed literature.
Introduction: The Quinoxaline Scaffold in Kinase Inhibition
Quinoxaline derivatives are heterocyclic compounds composed of a fused benzene and pyrazine ring.[1] This structural motif is adept at interacting with the ATP-binding pocket of numerous kinases, acting as competitive inhibitors and thereby blocking the downstream signaling pathways that drive cellular processes like proliferation, survival, and differentiation.[1][3] The strategic modification of the quinoxaline core allows for the fine-tuning of inhibitory potency and selectivity towards specific kinase targets. The parent compound, 3-Chloro-6-nitroquinoxalin-2-amine, offers three key points for chemical modification: the reactive chloro group at the 3-position, the nitro group at the 6-position which can be reduced to an amine for further functionalization, and the amino group at the 2-position. These sites provide a versatile platform for generating a library of analogs with diverse pharmacological profiles.
Synthetic Strategy for Analog Generation
The generation of a focused library of 3-Chloro-6-nitroquinoxalin-2-amine analogs is crucial for establishing a clear structure-activity relationship (SAR). The primary synthetic route involves nucleophilic substitution of the chlorine atom at the 3-position. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, to generate a library of candidate compounds.[3][4]
A general synthetic scheme is outlined below:
Caption: General synthetic scheme for generating analogs.
Further diversity can be achieved by reduction of the nitro group at the 6-position to an amine, which can then be acylated, sulfonylated, or converted into ureas or thioureas, as has been demonstrated in the synthesis of other quinoxalin-6-amine libraries.[5]
Methodologies for Assessing Kinase Inhibition
To rigorously compare the efficacy of the synthesized analogs, a combination of in vitro biochemical assays and cell-based assays is employed. These assays provide quantitative measures of inhibitory potency (e.g., IC50 values) and can offer insights into the mechanism of action.
In Vitro Kinase Inhibition Assays
In vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6][7] A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[8][9][10]
Experimental Protocol: ADP-Glo™ Kinase Assay [9][10]
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (analogs of 3-Chloro-6-nitroquinoxalin-2-amine) in a suitable buffer (e.g., Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/mL BSA; 50 µM DTT).[10]
-
Prepare a solution of the target kinase at twice the final desired concentration in Kinase Buffer.
-
Prepare a solution containing ATP and the specific substrate for the target kinase at twice their final concentrations in Kinase Buffer. The ATP concentration should ideally be at or near the Km value for the kinase.[9]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each test compound dilution or vehicle control (e.g., 5% DMSO).[10]
-
Add 2 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[10]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.[11]
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Kinase Inhibition Assays
Cell-based assays are essential to confirm that the observed in vitro activity translates to a cellular context, where factors like cell permeability and off-target effects come into play.[12] A common approach is to measure the phosphorylation of a downstream substrate of the target kinase.[13]
Experimental Protocol: Cellular Phosphorylation Assay [13]
-
Cell Culture and Treatment:
-
Seed cells known to have an active signaling pathway involving the target kinase in a multi-well plate and grow to a suitable confluency.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for a specific duration (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[14]
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target kinase's substrate using methods such as Western blotting or ELISA with phospho-specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or signal (for ELISA).
-
Normalize the phosphorylated substrate signal to the total substrate or a loading control (e.g., GAPDH).
-
Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Comparative Efficacy of 3-Chloro-6-nitroquinoxalin-2-amine Analogs
While a comprehensive dataset for a systematic series of 3-Chloro-6-nitroquinoxalin-2-amine analogs is not available in a single source, we can synthesize data from various studies on structurally related quinoxaline derivatives to illustrate the comparative efficacy. The following table summarizes the inhibitory activities of representative quinoxaline compounds against various kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound/Analog | Target Kinase | In Vitro IC50 | Cellular Activity/Notes | Reference |
| Quinoxalinone CPD4 | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 nM | Cytotoxic to H1975 lung cancer cells (IC50 = 3.47 ± 2.20 µM) | [15] |
| Quinoxalinone CPD21 | EGFR (L858R/T790M/C797S) | 3.81 ± 1.80 nM | Cytotoxic to H1975 lung cancer cells (IC50 = 44.67± 2.34 µM) | [15] |
| Pyrido[2,3-f]quinoxaline 45 | GSK-3β | 0.18 µM | - | [16] |
| Dibromo-substituted quinoxaline 26e | ASK1 | 30.17 nM | Good safety profile in normal human liver cells. | [17] |
| Quinoxaline-2-carboxylic acid 1 | Pim-1 | 74 nM | Modest activity against Pim-2 (IC50 = 2.10 µM). | [18] |
| Quinoxaline analog 5c | Pim-1 / Pim-2 | - | EC50 on HCT-116 cells: 32.9 ± 10.2 µM | [18] |
| Quinoxaline analog 5e | Pim-1 / Pim-2 | - | EC50 on HCT-116 cells: 45.3 ± 1.0 µM | [18] |
| Quinoxaline analog VIIIc | - | - | IC50 against HCT116 cells: 2.5 µM | [19] |
This compiled data highlights that quinoxaline derivatives can achieve potent, low nanomolar inhibition of various kinases. The cellular activity, however, can vary significantly, underscoring the importance of cell-based assays in the drug discovery cascade.
Key Signaling Pathways Targeted by Quinoxaline Analogs
The kinases targeted by quinoxaline derivatives are often key nodes in critical cellular signaling pathways. Understanding these pathways provides a mechanistic basis for the observed anti-proliferative or other biological effects of these compounds.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and metastasis.[2][20] Inhibition of EGFR by quinoxaline analogs can effectively shut down these pro-cancerous signals.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
The 3-Chloro-6-nitroquinoxalin-2-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions allow for the generation of extensive compound libraries for screening against a wide range of kinases. The data from related quinoxaline derivatives demonstrate the potential to achieve high potency and selectivity. Future efforts should focus on systematic SAR studies around the 3-Chloro-6-nitroquinoxalin-2-amine core to identify analogs with optimized efficacy and drug-like properties. The integration of in vitro and cell-based screening assays will be critical in advancing the most promising candidates towards preclinical development.
References
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry.
- In vitro Kinase Assay.
- Biological activity of substituted quinoxaline compounds. BenchChem.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC.
- In Vitro Kinase Inhibition Assays. Bio-protocol.
- In vitro kinase assay.
- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC.
- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
- Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online.
- New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu
- PKC-θ in vitro Kinase Activity Assay. Bio-protocol.
- Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
- In vitro NLK Kinase Assay - PMC.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC.
- Cell-based test for kinase inhibitors. INiTS.
- Kinase Assay Kit. Sigma-Aldrich.
- Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. BenchChem.
- Alk-IN-6 In Vitro Kinase Assay: A Technical Guide. BenchChem.
- LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.
- Spotlight: Cell-based kinase assay form
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
- Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide.
- SLK Kinase Assay.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors.
- 2-amino-3-nitro-6-chloro-pyridine synthesis. PrepChem.com.
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Type II Kinase Inhibitors Targeting Cys-Gatekeeper Kinases Display Orthogonality with Wild Type and Ala/Gly-Gatekeeper Kinases.
- Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. BenchChem.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
- Application Notes and Protocols: 3-Chloro-6-nitroisoquinolin-1-ol as a Chemical Intermedi
- Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [akif2.tara.tsukuba.ac.jp]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. inits.at [inits.at]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. biomolther.org [biomolther.org]
FTIR spectroscopy reference data for 3-Chloro-6-nitroquinoxalin-2-amine
FTIR Spectroscopy Reference Guide for 3-Chloro-6-nitroquinoxalin-2-amine: Spectral Benchmarks and Analytical Comparisons
Introduction Quinoxaline derivatives are foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anti-microbial to anti-neoplastic properties[1]. Among these, 3-Chloro-6-nitroquinoxalin-2-amine is a highly versatile synthetic intermediate used to construct complex polycyclic systems and targeted therapeutics[2]. As a Senior Application Scientist, I rely on Fourier-Transform Infrared (FTIR) spectroscopy as the frontline analytical technique to validate the structural integrity of this compound during synthesis. This guide provides an objective, data-driven comparison of FTIR reference spectra for 3-Chloro-6-nitroquinoxalin-2-amine against related derivatives, detailing self-validating experimental protocols and mechanistic insights.
Mechanistic Context: Synthesis and Structural Validation
The synthesis of 3-chloro-6-nitroquinoxalin-2-amine typically proceeds via the regioselective nucleophilic aromatic substitution of 2,3-dichloro-6-nitroquinoxaline with an amine source in the presence of a mild base (e.g., CaCO3)[1]. The electron-withdrawing nitro group at the 6-position activates the pyrazine ring, dictating the substitution pattern. FTIR spectroscopy is uniquely suited to monitor this transformation, as the conversion of the C-Cl bond to a primary or secondary amine introduces highly distinct vibrational modes.
Caption: Workflow for the synthesis and FTIR structural validation of 3-Chloro-6-nitroquinoxalin-2-amine.
FTIR Spectral Reference Data & Comparative Analysis
To establish a reliable spectral benchmark, the FTIR absorption bands of 3-chloro-6-nitroquinoxalin-2-amine must be compared with structurally analogous quinoxaline derivatives. The presence of the primary amine, the nitro group, and the chloro substituent provides a unique vibrational fingerprint. For instance, the C=N stretching mode of the pyrazine ring typically appears between 1620 and 1580 cm⁻¹[3], while the N-H stretch provides definitive proof of amination[4].
Table 1: Comparative FTIR Band Assignments for Quinoxaline Derivatives
| Functional Group / Vibrational Mode | 3-Chloro-6-nitroquinoxalin-2-amine (Expected IR, cm⁻¹) | 3-Chloro-N-(4-chlorophenyl)quinoxalin-2-amine (IR, cm⁻¹) | 2,3-Dichloro-6-nitroquinoxaline (IR, cm⁻¹) | Analytical Significance |
| N-H Stretching | 3400 – 3250 (Primary amine doublet) | 3357 (Secondary amine singlet)[4] | Absent | Confirms successful amination of the precursor. |
| Aromatic C-H Stretching | 3100 – 3050 | 3099[4] | 3100 – 3050 | Indicates structural integrity of the aromatic rings. |
| C=N Stretching (Ring) | 1620 – 1580 | 1676[4] | 1610 – 1590 | Validates the pyrazine ring system. |
| NO₂ Asymmetric Stretch | 1530 – 1510 | Absent | 1535 – 1520 | Confirms the retention of the nitro group. |
| NO₂ Symmetric Stretch | 1350 – 1330 | Absent | 1350 – 1330 | Secondary confirmation of the nitro group. |
| C-Cl Stretching | 760 – 720 | 750 – 740 | 760 – 730 | Monitors the unreacted chloro substituent. |
Experimental Protocols: Self-Validating FTIR Workflows
A robust analytical workflow requires protocols that inherently validate themselves. The following methodologies detail the preparation and analysis of quinoxaline derivatives, emphasizing the causality behind each step.
Protocol 1: Synthesis and In-Situ Monitoring
-
Step 1: Dissolve 2,3-dichloro-6-nitroquinoxaline in a polar aprotic solvent (e.g., DMF).
-
Causality: DMF stabilizes the transition state of the nucleophilic aromatic substitution, accelerating the reaction rate.
-
-
Step 2: Add the amine source and a mild base (e.g., CaCO3) at room temperature[1].
-
Causality: The base neutralizes the HCl byproduct generated during the substitution. This drives the equilibrium forward and prevents the protonation of the incoming amine, which would otherwise halt the reaction.
-
-
Step 3: Monitor reaction progress via Attenuated Total Reflectance (ATR) FTIR.
-
Causality: The progressive disappearance of the C-Cl stretching band (~750 cm⁻¹) and the emergence of the N-H stretching bands (~3300 cm⁻¹) provide real-time, self-validating proof of conversion.
-
Protocol 2: High-Resolution FTIR Sample Preparation (KBr Pellet Method)
-
Step 1: Dry spectroscopic-grade KBr powder at 105°C for 24 hours prior to use.
-
Causality: KBr is highly hygroscopic. Residual moisture produces a broad O-H stretch at ~3400 cm⁻¹, which can completely mask the critical N-H stretching bands of the quinoxalin-2-amine.
-
-
Step 2: Grind 1-2 mg of the purified 3-chloro-6-nitroquinoxalin-2-amine with 100-200 mg of anhydrous KBr in an agate mortar.
-
Causality: Agate is non-porous and prevents sample cross-contamination. The ~1% sample concentration ensures the absorbance falls within the linear range of the Beer-Lambert law, preventing peak saturation and loss of resolution.
-
-
Step 3: Press the homogenized mixture under 10 tons of pressure for 2 minutes using a hydraulic press.
-
Causality: High pressure forces the KBr to cold-flow into a transparent crystalline lattice. This minimizes light scattering and baseline drift in the resulting IR spectrum.
-
-
Step 4: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Causality: This specific spectral window captures all fundamental vibrations, from the high-energy N-H stretches down to the low-energy C-Cl deformations.
-
Analytical Alternatives: FTIR vs. FT-Raman Spectroscopy
While FTIR is the standard for identifying polar functional groups, FT-Raman spectroscopy serves as a powerful orthogonal technique. The selection rules for these two methods are complementary[3]. FTIR is highly sensitive to vibrations that result in a change in the dipole moment (e.g., the highly polar C-Cl, C=N, and NO₂ bonds). Conversely, FT-Raman is sensitive to vibrations that change the polarizability of the electron cloud, making it ideal for observing the symmetric breathing modes of the quinoxaline aromatic rings.
Caption: Complementary selection rules of FTIR and FT-Raman spectroscopy for quinoxaline derivatives.
By utilizing both techniques, researchers can construct a comprehensive vibrational profile that self-validates the molecular structure, ensuring the highest level of scientific integrity in drug development workflows.
References
-
Cardiff University. "A multispectroscopic approach for ultra-trace sensing of prostate specific antigen (PSA) by iron nanocomposite fabricated on graphene." ORCA. Available at:[Link]
-
The Royal Society of Chemistry (RSC). "Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift." RSC Advances. Available at:[Link]
-
MDPI. "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." Molecules. Available at:[Link]
-
Asian Journal of Applied Sciences. "FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal." Science Alert. Available at:[Link]
Sources
Definitive Guide to Personal Protective Equipment for Handling 3-Chloro-6-nitroquinoxalin-2-amine
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 3-Chloro-6-nitroquinoxalin-2-amine, a member of the quinoxaline class of heterocycles, hold significant interest for their potential biological activities.[1][2] However, realizing this potential demands an uncompromising commitment to safety. The structural alerts within this molecule—a chlorinated aromatic system and a nitroaniline moiety—necessitate a rigorous and informed approach to personal protection.
This guide moves beyond a simple checklist. It provides a procedural and intellectual framework for handling 3-Chloro-6-nitroquinoxalin-2-amine, grounded in the principles of risk assessment and the hierarchy of controls. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing cross-contamination and unforeseen reactions.
Hazard Assessment: Understanding the "Why"
A specific, comprehensive Safety Data Sheet (SDS) for 3-Chloro-6-nitroquinoxalin-2-amine is not widely available. Therefore, a prudent safety protocol is built upon an analysis of its structural components and data from analogous compounds.
-
GHS Classification: The European Chemicals Agency (ECHA) provides a harmonized classification for this compound, identifying it as a substance that causes skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[3]
-
Nitroaniline Toxicity: The presence of the nitroaniline group is a significant toxicological flag. Aromatic amines and nitro compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[4][5] Symptoms of exposure can include headache, dizziness, cyanosis (a blueish tint to the skin and lips), and in severe cases, respiratory distress and collapse.[4][5][6]
-
Chlorinated Heterocycle Reactivity: Halogenated organic compounds require careful management for disposal and can produce hazardous decomposition products like hydrogen chloride (HCl) and nitrogen oxides (NOx) upon combustion.[7][8]
Given this profile, we must treat this compound as highly potent and hazardous, with primary exposure routes being inhalation of dust, skin/eye contact, and ingestion.
The Hierarchy of Controls: A Foundation for Safety
Before selecting PPE, we must implement higher-level controls to minimize exposure potential. This systematic approach is the cornerstone of laboratory safety. For potent compounds, open handling of powders is expressly prohibited.[9][10]
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
-
Engineering Controls: This is your most critical safety measure. All handling of solid 3-Chloro-6-nitroquinoxalin-2-amine and its solutions must occur within a certified chemical fume hood to control airborne particles and vapors.[11][12] For larger quantities or dust-generating activities like milling, more advanced containment systems such as a vented balance safety enclosure or a glove box isolator are required.[9][13][14] The facility should be designed with negative air pressure differentials to keep potent compounds contained.[9][14]
-
Administrative Controls: This includes establishing Standard Operating Procedures (SOPs), designating specific areas for handling potent compounds, and ensuring all personnel receive documented training on the specific hazards and handling procedures.[9][13]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. It must be selected carefully and used correctly. No single glove material protects against all chemicals, so selection is critical.[15]
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Certified Chemical Fume Hood | Mandatory for all operations. This is an engineering control but dictates the respiratory PPE level. All weighing, transfers, and reactions should be performed at least 6 inches inside the sash.[11][15] |
| NIOSH-Approved Respirator | Required only if a fume hood is not available or if engineering controls fail. Use requires a formal respiratory protection program, including medical evaluation and fit testing.[11][15] | |
| Hands | Double-Gloving with Nitrile or Neoprene Gloves | Inspect gloves for any signs of degradation or perforation before use.[11] Change gloves immediately if contaminated and after each handling session. Use proper removal techniques to avoid contaminating your skin.[16] |
| Eyes/Face | Safety Goggles with Side Shields | Must meet ANSI Z87.1 standards or equivalent.[11] Contact lenses are discouraged as they can trap and concentrate irritants.[17] |
| Face Shield | Required in addition to goggles for any procedure with a significant risk of splashing (e.g., transferring solutions, large-scale reactions).[11][18] | |
| Body | Chemical-Resistant Laboratory Coat | Must be fully buttoned to provide maximum coverage. A flame-resistant coat is recommended.[11] Do not wear lab coats outside of the designated laboratory area. |
Operational Plan: A Step-by-Step Workflow
Adherence to a standardized plan is critical for minimizing risk.[11] The following workflow outlines the key stages of handling this compound safely.
Caption: Safe handling workflow for 3-Chloro-6-nitroquinoxalin-2-amine.
1. Pre-Handling Preparation
-
Area Designation: Designate a specific area within a certified chemical fume hood for all handling activities.[11]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh paper, glassware, etc.) and waste containers are inside the fume hood before you begin.[11]
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[11]
-
Don PPE: Put on all required PPE as outlined in the table above before approaching the chemical.
2. Handling: Weighing and Transfer
-
Containment: Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.[11]
-
Minimize Dust: Use a micro-spatula and handle the solid gently to avoid aerosolizing it.[11][17]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.[11]
3. Post-Handling: Decontamination
-
Surface Cleaning: Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by a detergent wash (e.g., Luminox®).[11][19]
-
PPE Removal: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Dispose of contaminated disposable items (gloves, weigh paper) in the designated hazardous waste container.[11][16]
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[5][18]
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with a steady stream of lukewarm water for at least 15 minutes, holding the eyelids open.[20][21] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[18] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[20][21] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air at once.[20][22] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate emergency medical assistance.[18][20]
-
Ingestion: Do NOT induce vomiting.[12][16] If the person is conscious and alert, rinse their mouth and have them drink one or two glasses of water.[16][22] Call a poison control center or seek immediate medical attention.[16]
Spill and Waste Management
-
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.
-
Major Spill: Evacuate the immediate area and alert others. Prevent entry. Contact your institution's environmental health and safety department immediately.[12][21]
-
-
Waste Disposal:
-
Segregation: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "3-Chloro-6-nitroquinoxalin-2-amine".[8][11]
-
Liquid Waste: Collect liquid waste containing the compound in a separate, labeled container for halogenated organic liquid waste. Do not mix with incompatible waste streams.[8]
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal facility, typically via high-temperature incineration.[8] Never dispose of this chemical down the drain or in regular trash.[8]
-
By integrating these robust PPE protocols and operational plans into your daily workflow, you ensure a safe environment for groundbreaking research while giving compounds like 3-Chloro-6-nitroquinoxalin-2-amine the respect their chemical nature demands.
References
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline.
- Esco Pharma. (n.d.). It's more than just being Fragile : How to Handle Potent Formulation?.
- Arysta Lifescience South Africa. (2019, August). MATERIAL SAFETY DATA SHEET.
- NOAA. (n.d.). EPN - Report | CAMEO Chemicals.
- Air Products. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
- Greenbook.net. (n.d.). PRECAUTIONARY STATEMENTS.
- Apollo Scientific. (2023, August 2). Quinoxaline.
- Pragst, F., et al. (n.d.). Lethal Poisoning with p-Nitroaniline.
- West Liberty University. (n.d.). p-Nitroaniline.
- Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
- OECD-HPV. (n.d.). M-NITROANILINE CAS N°: 99-09-2.
- Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
- Bioprocess Online. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach.
- Elemental Microanalysis. (2024, March 18). 4-NITROANILINE.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals - Research Safety.
- Skcltd.com. (n.d.). TEST KIT Instructions Aromatic Amines.
- SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
- EPA. (2019, October 3). operating procedure.
- PubChem. (n.d.). 3-Chloroquinoxalin-2-amine.
- MDPI. (2020, June 16). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
- PMC. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- Benchchem. (n.d.). Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.
Sources
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloroquinoxalin-2-amine | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gtfch.org]
- 5. nj.gov [nj.gov]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. escopharma.com [escopharma.com]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. mz.uplcorp.com [mz.uplcorp.com]
- 19. epa.gov [epa.gov]
- 20. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 22. assets.greenbook.net [assets.greenbook.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
